TAMRA-PEG8-Alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H61N3O12 |
|---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C24H22N2O3.C21H39NO9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-24-7-9-26-11-13-28-15-17-30-19-20-31-18-16-29-14-12-27-10-8-25-6-4-22-21(2)23/h5-14H,1-4H3;1H,4-20H2,2H3,(H,22,23) |
InChI Key |
JGLSPYHUDWPGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to TAMRA-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Function
TAMRA-PEG8-Alkyne is a fluorescent labeling reagent that integrates three key functional components: a TAMRA fluorophore, a polyethylene glycol (PEG) spacer, and a terminal alkyne group. This tripartite structure enables the covalent attachment of a bright, red-orange fluorescent signal to target molecules of interest through a highly efficient and specific chemical reaction known as "click chemistry."
-
TAMRA (Tetramethylrhodamine): This well-established fluorophore is characterized by its strong absorption and emission in the orange-red region of the visible spectrum, making it readily detectable by common fluorescence instrumentation. It is widely utilized in various biological applications, including immunochemistry, nucleic acid analysis, and peptide and protein labeling.[1]
-
PEG8 Spacer: The eight-unit polyethylene glycol linker is a hydrophilic and flexible chain that serves multiple purposes. It increases the overall water solubility of the molecule and the resulting conjugate. Furthermore, the spacer physically separates the TAMRA dye from the target biomolecule, which can help to minimize potential steric hindrance and reduce quenching of the fluorescent signal.
-
Alkyne Group: The terminal alkyne is a chemical handle that participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for the bio-conjugation of sensitive biological molecules.[1][2] The alkyne group readily reacts with an azide-modified target to form a stable triazole linkage.
Physicochemical and Spectral Properties
The quantitative data for this compound and related compounds are summarized below. It is important to note that the spectral properties can be influenced by the local environment of the dye after conjugation.
| Property | Value | Reference |
| Molecular Weight | ~819.94 g/mol | [2] |
| Molecular Formula | C44H57N3O12 | |
| Purity | >95% (typically analyzed by HPLC) | [3] |
| Excitation Maximum (λex) | ~553 nm | |
| Emission Maximum (λem) | ~575 nm | |
| Appearance | Dark red amorphous solid | |
| Solubility | Soluble in DMSO and DMF |
Structural Representation
The precise structure of this compound depends on the isomeric form of the TAMRA molecule, which can be either the 5-isomer or the 6-isomer, or a mixture of both. The connectivity of the components is as follows: the TAMRA core is linked to the PEG8 spacer, which in turn is terminated by the alkyne group.
Caption: Conceptual diagram of this compound structure.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol provides a general workflow for labeling an azide-modified protein with this compound. Optimization of reaction conditions, particularly the concentrations of reactants, may be necessary for specific applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand (e.g., 100 mM THPTA in water)
-
Protein purification supplies (e.g., spin columns, dialysis cassettes)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. The final concentration of the alkyne probe should be in molar excess to the protein.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and copper catalyst from the labeled protein using an appropriate purification method, such as spin desalting columns or dialysis.
-
Experimental Workflow Diagram:
References
An In-depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of TAMRA-PEG8-Alkyne, a fluorescent dye commonly utilized in biological and biochemical research. It includes key quantitative data, detailed experimental protocols for spectral analysis and bioconjugation, and a visual representation of a typical experimental workflow.
Core Properties of this compound
Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye belonging to the rhodamine family. The this compound derivative incorporates an eight-unit polyethylene glycol (PEG) spacer and a terminal alkyne group. The PEG linker enhances solubility and reduces potential aggregation, while the alkyne moiety enables covalent attachment to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3]
The core spectral characteristics of the TAMRA fluorophore are largely unaffected by the PEG linker and alkyne group. It is known for its high photostability and bright fluorescence, making it a reliable choice for various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[4][5]
Data Presentation: Spectral and Photophysical Properties
The quantitative data for TAMRA and its derivatives are summarized in the table below. These values are essential for designing and optimizing experiments involving this fluorophore.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~555 nm | Can range from 541 nm to 556 nm depending on the specific derivative and solvent environment. |
| Emission Maximum (λem) | ~580 nm | Typically in the range of 567 nm to 580 nm. |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | Represents the efficiency of converting absorbed light into emitted fluorescence. This value can be influenced by the solvent and conjugation to a biomolecule. |
| Recommended Laser Lines | 532 nm or 546 nm | Compatible with common laser sources for fluorescence excitation. |
Experimental Protocols
Protocol for Measuring Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, DMF, or an appropriate buffer like PBS, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
From the stock solution, prepare a dilute working solution in the desired final solvent (e.g., PBS). The final concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measuring the Emission Spectrum:
-
Set the excitation wavelength to the known maximum absorbance of TAMRA (~555 nm).
-
Scan a range of emission wavelengths, starting from approximately 10-20 nm above the excitation wavelength to avoid capturing scattered excitation light (e.g., 565 nm to 750 nm).
-
Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum (λem).
-
-
Measuring the Excitation Spectrum:
-
Set the emission wavelength to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 450 nm to 570 nm).
-
Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum (λex).
-
-
Data Analysis:
-
Plot fluorescence intensity versus wavelength for both the emission and excitation scans to visualize the spectra and determine the peak maxima.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for labeling an azide-modified biomolecule with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS or other amine-free buffer, pH 7-8)
-
DMSO or DMF for dissolving reagents
-
Purification supplies (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the ligand (e.g., 50 mM in DMSO/water).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with a molar excess of this compound (typically 2-10 equivalents).
-
Add the copper(II) sulfate and the ligand to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and copper catalyst from the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.
References
An In-depth Technical Guide to TAMRA-PEG8-Alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, mechanism of action, and application of TAMRA-PEG8-Alkyne, a key reagent in the field of bioconjugation. We will delve into the specific roles of its constituent parts, the kinetics and efficiency of its reaction, and provide detailed protocols for its use in labeling biomolecules.
Introduction to this compound and Click Chemistry
In the realm of bioconjugation, the ability to specifically and efficiently label biomolecules is paramount for understanding their function, localization, and interactions. "Click chemistry," a term coined by K. B. Sharpless, describes a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes. The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.
This compound is a fluorescent labeling reagent designed for use in CuAAC reactions. It comprises three key functional domains: a TAMRA fluorophore for detection, a PEG8 linker for enhancing solubility and providing spatial separation, and a terminal alkyne group for covalent attachment to azide-modified molecules. This combination of features makes it an invaluable tool for a wide range of applications, from in-gel fluorescence visualization of proteins to live-cell imaging.
Core Components of this compound
The TAMRA Fluorophore
Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine-derived fluorophore with a characteristic orange-red fluorescence. Its spectral properties are well-suited for a variety of fluorescence microscopy and spectroscopy applications. TAMRA is often used as a FRET (Förster Resonance Energy Transfer) acceptor for green-emitting fluorophores like FAM.[1]
Table 1: Photophysical Properties of TAMRA
| Property | Value | Source |
| Excitation Maximum (λex) | ~555 nm | [2] |
| Emission Maximum (λem) | ~580 nm | [2] |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | 0.1 - 0.5 (conjugated) | [2] |
Note: The quantum yield of TAMRA can be influenced by its local environment and conjugation partner. Its fluorescence is also pH-sensitive, performing optimally in neutral to slightly acidic conditions.
The PEG8 Linker
The Polyethylene Glycol (PEG) linker is a critical component that imparts favorable physicochemical properties to the bioconjugate. Specifically, this compound contains a discrete PEG (dPEG®) linker with eight repeating ethylene oxide units. This monodisperse nature ensures the production of homogenous bioconjugates with consistent properties.
The primary advantages of the PEG8 linker include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic molecules it is attached to. This is particularly beneficial when labeling proteins that may be prone to aggregation.
-
Reduced Immunogenicity: PEGylation can mask immunogenic epitopes on a biomolecule, potentially reducing its recognition by the immune system.
-
Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated molecules can reduce renal clearance, leading to a longer circulation half-life in vivo.
-
Steric Spacing: The linker provides physical separation between the TAMRA dye and the target biomolecule, which can minimize quenching effects and preserve the biological activity of the labeled molecule.
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. This table illustrates the significant reduction in clearance with increasing PEG linker length, with a plateau observed around PEG8.
Table 3: Impact of PEG8 Spacer on Binding Affinity
| Spacer Arm | Dissociation Constant (Kd) in nM |
| No Spacer | 15.3 |
| Alkyl C6 | 25.1 |
| Alkyl C12 | 32.4 |
| PEG8 | 8.9 |
| PEG24 | 7.2 |
Data adapted from a study on aptamer-amphiphiles, demonstrating that the inclusion of a PEG8 spacer results in a stronger binding interaction (lower Kd) compared to no spacer or hydrophobic alkyl spacers.
The Terminal Alkyne
The terminal alkyne is the reactive handle of the this compound molecule. It is a stable functional group that does not readily react with biological nucleophiles, making it bio-orthogonal. In the presence of a copper(I) catalyst, it undergoes a highly specific and efficient cycloaddition reaction with an azide to form a stable triazole ring.
Mechanism of Action in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction. The reaction is insensitive to aqueous conditions and a wide pH range (4-12), making it ideal for bioconjugation.
The catalytic cycle can be summarized as follows:
-
Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne of this compound to form a copper(I) acetylide intermediate. The formation of this intermediate is a fast and crucial step in the catalytic cycle.
-
Coordination with Azide: The azide-modified biomolecule then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.
Experimental Protocols
The following is a general protocol for labeling an azide-modified protein with this compound. Optimization may be required depending on the specific protein and application.
Materials and Reagents
-
Azide-modified protein in a buffer free of primary amines (e.g., PBS or HEPES).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Copper(II) Sulfate (CuSO₄).
-
Sodium Ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand.
-
Purification system (e.g., size-exclusion chromatography, dialysis, or RP-HPLC).
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
Labeling Reaction
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) with the appropriate buffer.
-
Add the THPTA ligand to the protein solution to a final concentration of 1 mM.
-
Add the this compound stock solution to achieve a 3-10 fold molar excess over the protein.
-
Add the Copper(II) Sulfate stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
Purification of the Labeled Protein
It is crucial to remove excess unreacted this compound and the copper catalyst after the reaction.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying labeled peptides and proteins. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for removing small molecules like the dye and catalyst from the larger protein conjugate.
-
Dialysis: Dialysis against a suitable buffer can also be used to remove small molecule impurities.
Analysis and Quantification
-
Mass Spectrometry: Confirm the successful conjugation and determine the degree of labeling by analyzing the mass of the purified protein.
-
SDS-PAGE with In-Gel Fluorescence: Visualize the labeled protein and assess its purity by running the sample on an SDS-PAGE gel and scanning for fluorescence.
-
UV-Vis Spectroscopy: The degree of labeling (DOL) can be estimated by measuring the absorbance of the protein at 280 nm and the TAMRA dye at ~555 nm.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules through copper-catalyzed click chemistry. The combination of a bright and photostable TAMRA fluorophore, a biocompatible and solubility-enhancing PEG8 linker, and a highly reactive alkyne handle provides researchers with a robust method for creating well-defined bioconjugates. The detailed mechanism and protocols provided in this guide are intended to empower researchers in their efforts to utilize this technology for a wide range of applications in basic research, diagnostics, and therapeutic development.
References
Navigating the Labyrinth of Bioconjugation: A Technical Guide to TAMRA-PEG8-Alkyne
For researchers, scientists, and drug development professionals, the precise selection and application of fluorescent probes are paramount to experimental success. This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and essential experimental protocols for TAMRA-PEG8-Alkyne, a key reagent in click chemistry and bioconjugation.
Commercial Availability and Purity Specifications
This compound, a fluorescent probe combining the well-established tetramethylrhodamine (TAMRA) fluorophore with a discrete eight-unit polyethylene glycol (PEG) spacer and a terminal alkyne group, is available from several commercial suppliers. The PEG linker enhances solubility and reduces steric hindrance, while the alkyne moiety allows for efficient and specific labeling of azide-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".
A survey of prominent suppliers reveals a general purity specification of greater than 95%, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry. Researchers should, however, always request lot-specific certificates of analysis for detailed purity data.
| Supplier | Reported Purity | Molecular Weight ( g/mol ) | Catalog Number (Example) |
| Nebula Biotechnology | > 95% | 819.95 | NBS-230911 |
| MedChemExpress | > 95% | 819.94 | HY-135640 |
| SiChem GmbH | Not specified | 819.95 | SC-8717 |
Deconstructing the Molecule: Synthesis, Purification, and Quality Control
The synthesis and purification of this compound involve a multi-step process requiring careful execution and rigorous quality control. The following protocols are representative of the methodologies employed.
Experimental Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound via the reaction of a TAMRA N-hydroxysuccinimide (NHS) ester with an amino-terminated PEG8-alkyne.
Materials:
-
5(6)-Carboxytetramethylrhodamine, succinimidyl ester (TAMRA-NHS)
-
Amino-PEG8-Alkyne
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reversed-phase HPLC system
-
Lyophilizer
Procedure:
-
Dissolution of Reactants: In a clean, dry reaction vessel protected from light, dissolve Amino-PEG8-Alkyne in anhydrous DMF. In a separate vessel, dissolve a 1.1 molar equivalent of TAMRA-NHS in anhydrous DMF.
-
Reaction Initiation: Slowly add the TAMRA-NHS solution to the Amino-PEG8-Alkyne solution with continuous stirring.
-
Base Addition: Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base catalyst.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 4-12 hours, or until completion, while protecting it from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Solvent Removal: Upon completion, remove the DMF under reduced pressure.
-
Purification: Purify the crude product by reversed-phase HPLC.
Experimental Protocol 2: Purification by Reversed-Phase HPLC
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying this compound from unreacted starting materials and byproducts.
Instrumentation and Columns:
-
A preparative or semi-preparative HPLC system equipped with a UV-Vis or fluorescence detector.
-
A C18 reversed-phase column is typically used.
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude product from the synthesis step in a minimal amount of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Gradient Elution: Inject the sample onto the equilibrated column. Elute the product using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.
-
Fraction Collection: Monitor the elution profile at the absorbance maximum of TAMRA (around 555 nm) and collect the fractions corresponding to the main product peak.
-
Solvent Evaporation: Combine the pure fractions and remove the solvents by lyophilization to obtain the final product as a colored solid.
Experimental Protocol 3: Quality Control
Rigorous quality control is essential to ensure the purity and identity of the final product.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final product.
-
Method: Perform analytical RP-HPLC using a similar gradient as in the purification step. A single, sharp peak should be observed, indicating high purity. The purity is calculated by integrating the area of the product peak relative to the total peak area.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the product.
-
Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The observed mass should correspond to the calculated molecular weight of this compound (approximately 819.9 g/mol ).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the product.
-
Method: Acquire a Proton NMR (¹H NMR) spectrum. The spectrum should show characteristic peaks for the TAMRA fluorophore, the repeating ethylene glycol units of the PEG spacer, and the terminal alkyne proton.
Visualizing the Workflow: Quality Control Assessment
The following diagram illustrates the logical workflow for the quality control assessment of synthesized this compound.
By understanding the commercial landscape and mastering the essential experimental protocols for synthesis, purification, and quality control, researchers can confidently and effectively utilize this compound in their cutting-edge research and development endeavors.
An In-depth Technical Guide to the Storage and Handling of TAMRA-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling conditions for TAMRA-PEG8-Alkyne, a fluorescent probe widely utilized in bioconjugation applications through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Adherence to these guidelines is critical for ensuring the reagent's stability, reactivity, and the reproducibility of experimental outcomes.
Storage and Stability
Proper storage of this compound is paramount to prevent its degradation and maintain its fluorescent properties and chemical reactivity. The following table summarizes the recommended storage conditions for both the solid product and solutions.
| Parameter | Solid this compound | This compound in Solution |
| Storage Temperature | -20°C is the standard recommended temperature.[1][2][3] | Aliquots should be stored at -20°C or lower.[4] |
| Light Exposure | Store in the dark. Fluorescent dyes are light-sensitive.[1] | Protect from light at all times, use amber vials or cover tubes with foil. |
| Moisture | Store in a dry environment, preferably with a desiccant. | Use anhydrous solvents (e.g., DMSO, DMF). Avoid moisture contamination. |
| Form | Lyophilized powder or crystalline solid. | Stock solutions, typically at 1-10 mM concentration. |
| Shelf Life (Solid) | Up to 24 months when stored correctly at -20°C in the dark. | For optimal performance, use freshly prepared solutions. If stored, use within a limited time and avoid repeated freeze-thaw cycles. |
| Shipping | Typically shipped at ambient temperature for short durations. | Not applicable. |
Key Handling Recommendations for Solutions:
-
Solvent Choice: High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.
-
Aliquotting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Inert Atmosphere: For long-term storage of solutions, purging the vial with an inert gas like argon or nitrogen can help displace oxygen and minimize oxidative degradation.
Experimental Protocols: A General Guide to Protein Labeling via CuAAC
This compound is primarily used to fluorescently label azide-modified biomolecules. The following is a generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an azide-containing protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound.
-
Anhydrous DMSO.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent: Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP).
-
Copper(I)-stabilizing ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Deionized water.
Stock Solutions Preparation:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM to 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM to 300 mM stock solution in deionized water. This solution should be prepared fresh for each experiment.
-
TBTA/THPTA Ligand: Prepare a 10 mM to 100 mM stock solution in DMSO or a DMSO/t-butanol mixture.
Labeling Protocol:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final concentration.
-
Add the this compound stock solution to the reaction mixture. The final concentration typically ranges from 25 µM to 200 µM.
-
Add the copper(I)-stabilizing ligand (TBTA or THPTA) to the reaction mixture. The final concentration is often equivalent to or slightly higher than the copper sulfate concentration.
-
Add the Copper(II) sulfate solution to the mixture. A typical final concentration ranges from 50 µM to 2 mM.
-
Initiate the reaction by adding the freshly prepared reducing agent (Sodium Ascorbate or TCEP). The final concentration of the reducing agent should be in excess of the copper sulfate (e.g., 5 to 10-fold molar excess).
-
Gently mix the reaction and incubate at room temperature for 1 to 4 hours, protected from light.
-
After the incubation, the labeled protein can be purified from the excess reagents using methods such as size exclusion chromatography, dialysis, or protein precipitation.
Troubleshooting:
-
Non-specific Binding: In some cases, the fluorescent alkyne may bind non-specifically to proteins or cellular components. To mitigate this, it is crucial to include proper controls (e.g., a reaction without the azide-modified biomolecule) and to perform thorough washing steps after the reaction. The use of blocking agents like BSA during cell-based assays can also be beneficial.
-
Reaction Inefficiency: Ensure all reagents are of high quality and that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. The presence of chelating agents (e.g., EDTA) in the reaction buffer should be avoided as they can sequester the copper catalyst.
Visualized Workflows and Principles
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the handling and application of this compound.
References
A Technical Guide to the Quantum Yield and Photostability of TAMRA-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a well-established and widely utilized fluorescent dye in biological research, valued for its brightness and environmental insensitivity. The TAMRA-PEG8-Alkyne derivative incorporates an eight-unit polyethylene glycol (PEG) spacer and a terminal alkyne group. This modification facilitates covalent labeling of azide-containing biomolecules via copper-catalyzed or copper-free click chemistry, a highly efficient and bioorthogonal ligation reaction. The PEG linker enhances aqueous solubility and can minimize steric hindrance, potentially improving conjugation efficiency and the photophysical properties of the dye. This guide provides a detailed overview of the quantum yield and photostability of this compound, offering key data and experimental protocols for its characterization and application.
Core Photophysical Properties
The selection of a fluorophore for sensitive and quantitative applications hinges on its photophysical characteristics. The quantum yield dictates the brightness of the dye, while its photostability determines its resilience to photochemical degradation under illumination. While specific data for the this compound conjugate is not extensively published, the properties of the core TAMRA fluorophore and its alkyne derivatives provide a reliable benchmark.
Data Presentation
For clarity and ease of comparison, the quantitative photophysical data for TAMRA and its relevant derivatives are summarized below.
| Property | Value | Notes |
| Quantum Yield (Φ) | 0.1 | For 5-TAMRA-Alkyne. The quantum yield of TAMRA conjugates is generally in this range. |
| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ | For the parent TAMRA fluorophore. A lower value indicates higher photostability.[1] |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent polarity, pH, and conjugation to biomolecules. The provided values serve as a reference and may vary under different experimental conditions.
Experimental Protocols
Accurate characterization of the quantum yield and photostability of this compound is crucial for its effective implementation in experimental assays. The following are detailed methodologies for these key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield. Rhodamine B in ethanol (Quantum Yield ≈ 0.70) is a suitable standard for TAMRA derivatives.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Rhodamine B (as a standard)
-
Spectroscopy-grade ethanol
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both this compound and Rhodamine B in spectroscopy-grade ethanol.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 540 nm).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
For each dilution, record the fluorescence emission spectrum.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each dilution of the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent (if different solvents are used for the sample and standard).
-
Measurement of Photostability (Photobleaching Half-life)
Photostability is assessed by quantifying the rate of photobleaching, often expressed as the time it takes for the fluorescence intensity to decrease by 50% (t₁/₂) under continuous illumination.
Materials:
-
Confocal or wide-field fluorescence microscope with a stable light source (e.g., laser or LED)
-
High-sensitivity camera (e.g., sCMOS or EMCCD)
-
Microscope slides and coverslips
-
Sample with immobilized this compound (e.g., conjugated to a protein or oligonucleotide adhered to a slide)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a microscope slide with the this compound labeled sample.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the excitation and emission filters appropriate for TAMRA (e.g., excitation ~540-560 nm, emission ~570-600 nm).
-
Adjust the illumination intensity to a level relevant to your intended application. It is crucial to keep the illumination intensity constant throughout the experiment.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescent sample.
-
Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.
-
Begin a time-lapse acquisition, continuously illuminating the sample.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Define an ROI around the fluorescent sample and measure the mean fluorescence intensity for each time point.
-
Correct for background fluorescence by measuring the intensity of a region without a sample and subtracting it from the sample ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. The decay curve can also be fitted to an exponential decay function to determine the photobleaching time constant (τ), from which the half-life can be calculated (t₁/₂ = τ * ln(2)).
-
Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the workflows for measuring quantum yield and photostability.
Conclusion
This compound stands as a valuable tool for fluorescently labeling biomolecules through click chemistry. Its favorable photophysical properties, including a reasonable quantum yield and good photostability, make it suitable for a variety of applications in cell biology, drug development, and diagnostics. For optimal experimental design and data interpretation, it is recommended that researchers characterize the quantum yield and photostability of the dye conjugate under their specific experimental conditions, using the protocols outlined in this guide. This will ensure the generation of reliable and quantitative fluorescence data.
References
Understanding the Alkyne Group Reactivity on TAMRA-PEG8-Alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the terminal alkyne group on the TAMRA-PEG8-Alkyne molecule. This reagent is a versatile tool in bioconjugation and drug development, combining the bright fluorescence of the tetramethylrhodamine (TAMRA) dye with a flexible polyethylene glycol (PEG) spacer, and a reactive alkyne handle for covalent modification of target molecules. The core of its utility lies in the high efficiency and specificity of the alkyne group's participation in "click chemistry" reactions.
Core Concepts: The Power of the Alkyne Handle
The terminal alkyne on this compound is the key to its chemical reactivity, enabling its use in two primary types of bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are favored in biological and pharmaceutical research due to their high yields, specificity, and biocompatibility.[1][2]
The this compound molecule consists of three key components:
-
TAMRA (Tetramethylrhodamine): A bright, photostable fluorescent dye, making it an excellent reporter for imaging and detection.[3]
-
PEG8 Linker: An eight-unit polyethylene glycol spacer that enhances the hydrophilicity and biocompatibility of the molecule, improves the solubility of conjugates, and can reduce steric hindrance.[4][5]
-
Terminal Alkyne: A functional group that serves as a reactive handle for covalent bond formation, primarily with azide-containing molecules.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following tables summarize the photophysical properties of the TAMRA fluorophore and the physical properties of the PEG8 linker, which are critical for designing and interpreting experiments.
Table 1: Photophysical Properties of TAMRA Fluorophore
| Property | Value | Source(s) |
| Maximum Excitation Wavelength (λex) | ~546 nm | |
| Maximum Emission Wavelength (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 | |
| A280 Correction Factor | 0.178 |
Table 2: Physicochemical Properties of the PEG8 Spacer
| Property | Value | Source(s) | | :--- | :--- | | Number of PEG Units | 8 | | | Approximate Spacer Arm Length | ~29.8 Å | | | Key Advantages | Enhanced solubility, reduced aggregation, improved pharmacokinetics, provides spatial separation | |
Key Reactions of the Alkyne Group
The terminal alkyne of this compound is primarily utilized in cycloaddition reactions with azides. The two main approaches are detailed below.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between a terminal alkyne and an azide. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and accelerate the reaction.
Advantages of CuAAC:
-
High reaction rates and yields.
-
The reaction is bioorthogonal, meaning the alkyne and azide groups are largely unreactive with biological functional groups.
-
Can be performed in aqueous buffers, making it suitable for bioconjugation.
Limitations:
-
The copper catalyst can be toxic to living cells, which can limit its application in live-cell imaging.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of the copper catalyst, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction with an azide to proceed rapidly without the need for a catalyst. While this compound itself contains a terminal alkyne and is therefore primarily used in CuAAC, it is important for researchers to be aware of this alternative "copper-free" click chemistry approach when designing experiments where an azide-functionalized TAMRA derivative might be reacted with a strained alkyne.
Advantages of SPAAC:
-
No need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.
-
Highly bioorthogonal.
Limitations:
-
Generally slower reaction rates compared to CuAAC.
-
The strained cyclooctynes are typically larger and more hydrophobic than terminal alkynes, which can sometimes affect the properties of the conjugate.
Experimental Protocols
The following are general protocols for the use of alkyne-functionalized fluorescent dyes in bioconjugation. Optimization will be required for specific applications.
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with an alkyne-containing fluorescent dye like this compound.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Desalting column or spin filter for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the desired volume of PBS.
-
Add the this compound stock solution to achieve a final concentration typically in a 2-10 fold molar excess over the protein. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
-
Catalyst Premix:
-
In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the protein-alkyne mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess dye and catalyst by passing the reaction mixture through a desalting column or using a spin filter with an appropriate molecular weight cutoff.
-
Protocol 2: General Workflow for Labeling Azide-Modified Molecules in Cell Lysates
This protocol outlines a general procedure for labeling azide-containing biomolecules within a complex cell lysate.
Materials:
-
Cell lysate containing azide-modified biomolecules
-
Protein extraction buffer
-
PBS buffer
-
This compound stock solution (10 mM in DMSO)
-
THPTA stock solution (100 mM in water)
-
CuSO₄ stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
Procedure:
-
Sample Preparation:
-
Prepare the cell lysate according to your standard protocol.
-
Dilute the protein lysate to a working concentration (e.g., 1-5 mg/mL) in protein extraction buffer.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the cell lysate with PBS buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., 20-50 µM).
-
-
Click Reaction:
-
Add the THPTA solution and vortex briefly.
-
Add the CuSO₄ solution and vortex briefly.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Downstream Analysis:
-
The labeled proteins in the lysate are now ready for downstream processing and analysis, such as SDS-PAGE and in-gel fluorescence scanning.
-
Visualizations
Signaling Pathway Diagram
While there is no specific signaling pathway documented for the direct use of this compound, it can be a valuable tool for studying various pathways through the labeling of specific components. For instance, if a protein of interest in a signaling cascade is metabolically labeled with an azide-containing amino acid, this compound can be used to fluorescently tag that protein for visualization and tracking. The following diagram illustrates a conceptual workflow for labeling a target protein in a generic signaling pathway.
Caption: Conceptual workflow for labeling a target protein in a signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a bioconjugation reaction using this compound.
Caption: General experimental workflow for bioconjugation with this compound.
Conclusion
This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its utility is centered on the reactivity of its terminal alkyne group in highly efficient and specific click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The combination of a bright fluorophore, a beneficial PEG spacer, and a reactive alkyne handle makes it an invaluable tool for researchers in drug development, proteomics, and cell biology for applications ranging from the creation of antibody-drug conjugates to the fluorescent imaging of cellular components. While specific quantitative data for this exact molecule is limited, the well-established principles of click chemistry and the known properties of its constituent parts provide a solid foundation for its successful application in a wide range of experimental contexts.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with TAMRA-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific, efficient, and biocompatible method for this purpose.[1][2][3] This protocol details the labeling of azide-modified proteins with TAMRA-PEG8-Alkyne.
TAMRA (Tetramethylrhodamine) is a bright and photostable fluorophore widely used in fluorescence microscopy, flow cytometry, and other detection methods. The PEG8 spacer enhances the solubility of the dye conjugate and minimizes potential steric hindrance between the dye and the protein, preserving protein function. The alkyne functional group enables covalent attachment to an azide-modified protein via the CuAAC reaction, forming a stable triazole linkage.[2][4] This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring labeling specificity.
Applications of TAMRA-labeled proteins include:
-
Visualizing protein localization and trafficking in cells.
-
Tracking protein-protein interactions.
-
Use in fluorescence-based assays like flow cytometry and immunocytochemistry.
-
In-gel fluorescence for protein detection.
Principle of the Reaction
The core of this protocol is the CuAAC reaction. An azide-modified protein is reacted with the terminal alkyne of this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. A copper-chelating ligand, such as THPTA, is crucial to stabilize the Cu(I) oxidation state, increase reaction efficiency, and protect the protein from oxidative damage.
Figure 1. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.
Reagent and Equipment Data
Proper characterization of reagents is critical for successful labeling and subsequent analysis.
| Reagent/Parameter | Value / Description | Source / Notes |
| This compound | Derivative of TAMRA with 8 PEG units and a terminal alkyne. | Varies by supplier. |
| Molecular Weight (MW) | ~900 - 1000 g/mol | Check supplier's certificate of analysis. |
| Excitation Maximum (λex) | ~555 nm | Can vary slightly based on conjugation and buffer conditions. |
| Emission Maximum (λem) | ~580 nm | Can vary slightly based on conjugation and buffer conditions. |
| Molar Extinction Coeff. (ε) | ~90,000 M⁻¹cm⁻¹ at λex | Check supplier's data sheet. |
| Protein of Interest | Must contain an azide group. | Typically introduced via non-canonical amino acid incorporation or chemical modification. |
| Molar Extinction Coeff. (ε) | Protein-specific. | Required for calculating the Degree of Labeling. |
| Correction Factor (CF) | A₂₈₀ of dye / A_max of dye | Required for accurate protein concentration measurement post-labeling. |
Experimental Workflow
The overall process involves preparing the reagents, running the click reaction, purifying the labeled protein, and finally, characterizing the conjugate.
Figure 2. General workflow for protein labeling via click chemistry.
Detailed Experimental Protocol
This protocol is a general guideline. Optimal conditions, such as dye-to-protein ratio and reaction time, may need to be determined empirically for each specific protein.
Materials and Reagents
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4; buffer must be free of sodium azide).
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Degassed, deionized water
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes).
-
UV-Vis Spectrophotometer
Preparation of Stock Solutions
-
This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Mix well. Store in single-use aliquots at -20°C, protected from light and moisture.
-
CuSO₄ (50 mM): Dissolve CuSO₄ in deionized water. Store at room temperature.
-
THPTA (50 mM): Dissolve THPTA in deionized water. This ligand is water-soluble and helps stabilize the Cu(I) catalyst. Store at 4°C.
-
Sodium Ascorbate (500 mM): Dissolve sodium ascorbate in deionized, degassed water. This solution must be prepared fresh immediately before use as it is prone to oxidation.
Labeling Reaction (CuAAC)
The following is an example reaction for labeling 1 mg of a 50 kDa protein.
-
In a microcentrifuge tube, combine the following in order:
-
Azide-Protein: 1 mg of a 50 kDa protein (equals 20 nmol) in buffer to a final volume of 800 µL.
-
This compound: 10 µL of 10 mM stock (100 nmol, a 5-fold molar excess).
-
CuSO₄:THPTA Catalyst Premix: In a separate tube, mix 4 µL of 50 mM CuSO₄ with 4 µL of 50 mM THPTA. Add this 8 µL premix to the reaction tube. The THPTA ligand accelerates the reaction and protects the protein from oxidative damage.
-
-
Vortex the mixture gently.
-
Initiate the reaction: Add 10 µL of freshly prepared 500 mM Sodium Ascorbate to the mixture. The final reaction volume is ~828 µL.
-
Vortex gently and shield the tube from light.
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
| Component | Stock Concentration | Volume to Add | Final Concentration / Amount | Molar Excess (vs. Protein) |
| Azide-Protein (50 kDa) | 1.25 mg/mL | 800 µL | 20 nmol | 1x |
| This compound | 10 mM | 10 µL | ~120 µM (100 nmol) | 5x |
| CuSO₄ | 50 mM | 4 µL | ~240 µM | - |
| THPTA | 50 mM | 4 µL | ~240 µM | - |
| Sodium Ascorbate | 500 mM | 10 µL | ~6 mM | - |
Purification of Labeled Protein
It is critical to remove unreacted dye and reaction components.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the recommended method. Use a column (e.g., Sephadex G-25 or similar) equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Dialysis: Dialyze the reaction mixture against a large volume of storage buffer for 24-48 hours with several buffer changes. This is effective but slower than SEC.
Characterization and Data Analysis
Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. An ideal DOL is typically between 0.5 and 2, though the optimal ratio depends on the specific application.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the TAMRA absorbance maximum (~555 nm, A_max) .
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.
-
Calculate the concentration of the dye.
-
Determine the DOL as the molar ratio of dye to protein.
Formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
| Parameter | Symbol | Description |
| Protein Absorbance | A₂₈₀ | Absorbance of the conjugate at 280 nm. |
| Dye Absorbance | A_max | Absorbance of the conjugate at the dye's λ_max (~555 nm). |
| Protein Extinction Coeff. | ε_protein | Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹). |
| Dye Extinction Coeff. | ε_dye | Molar extinction coefficient of the dye at λ_max (~90,000 M⁻¹cm⁻¹ for TAMRA). |
| Correction Factor | CF | A₂₈₀ of free dye / A_max of free dye. (Typically ~0.3 for TAMRA). |
SDS-PAGE Analysis
Run the purified labeled protein on an SDS-PAGE gel. Visualize the gel using a fluorescence scanner with the appropriate excitation/emission filters for TAMRA. A fluorescent band at the correct molecular weight for your protein confirms successful covalent labeling. A corresponding Coomassie-stained gel should be run to visualize the total protein.
References
- 1. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for TAMRA-PEG8-Alkyne in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TAMRA-PEG8-Alkyne for the fluorescent labeling of biomolecules in live cells. The protocols detailed below are based on the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This compound is a fluorescent probe consisting of a tetramethylrhodamine (TAMRA) fluorophore linked to a terminal alkyne group via an 8-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent labeling of azide-modified biomolecules in a highly specific and efficient manner, making it a valuable tool for visualizing and tracking cellular components in real-time. The PEG spacer enhances the water solubility and biocompatibility of the probe.
Principle of Application
The core of this technique lies in the bioorthogonal click chemistry reaction. An azide group, which is not naturally present in most biological systems, is metabolically or enzymatically incorporated into a target biomolecule (e.g., a protein, glycan, or nucleic acid). The cells are then treated with this compound. In the presence of a copper(I) catalyst, the terminal alkyne of the TAMRA probe selectively reacts with the azide group on the target biomolecule, forming a stable triazole linkage. This reaction covalently attaches the bright, photostable TAMRA fluorophore to the molecule of interest, enabling its visualization by fluorescence microscopy.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and the recommended concentration ranges for the components of the click chemistry reaction in live cells. Note that optimal concentrations may vary depending on the cell type, the abundance of the target molecule, and the specific experimental setup.
| Parameter | Value/Range | Notes |
| This compound | ||
| Excitation Maximum (λex) | ~555 nm | Based on the spectral properties of TAMRA. |
| Emission Maximum (λem) | ~580 nm | Based on the spectral properties of TAMRA. |
| Click Reaction Components | ||
| This compound Concentration | 0.2 - 25 µM | Start with a lower concentration and optimize. Higher concentrations can lead to non-specific background. |
| Copper(II) Sulfate (CuSO4) | 50 - 200 µM | The source of the copper catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate, TCEP) | 400 µM - 2.5 mM | Reduces Cu(II) to the active Cu(I) state. A higher molar excess to CuSO4 is recommended. |
| Copper(I) Ligand (e.g., THPTA, TBTA) | 200 µM - 1 mM | Protects cells from copper toxicity and accelerates the reaction. Use at a 1:1 or higher molar ratio with CuSO4. |
| Incubation Parameters | ||
| Labeling Time | 10 - 60 minutes | Shorter times are preferable to minimize cytotoxicity. |
| Temperature | Room Temperature or 37°C |
Experimental Protocols
Protocol 1: General Live Cell Labeling of Azide-Modified Proteins
This protocol describes the general procedure for labeling azide-modified proteins in live cells using this compound.
Materials:
-
Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Azide-modified amino acid (e.g., L-azidohomoalanine, AHA) for metabolic labeling
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live cell imaging medium
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium containing an azide-modified metabolic precursor (e.g., AHA to label newly synthesized proteins). The concentration and incubation time will depend on the specific precursor and cell type.
-
-
Preparation of Click Reaction Cocktail:
-
Important: Prepare the click reaction cocktail fresh just before use. Add the components in the specified order to avoid precipitation.
-
In a microcentrifuge tube, add the following to DPBS (or another suitable buffer):
-
THPTA or TBTA ligand (e.g., to a final concentration of 200 µM)
-
This compound (e.g., to a final concentration of 5 µM)
-
Copper(II) Sulfate (e.g., to a final concentration of 200 µM)
-
Vortex briefly.
-
Sodium Ascorbate (e.g., to a final concentration of 2 mM)
-
Vortex thoroughly.
-
-
-
Cell Labeling:
-
Wash the cells twice with warm DPBS.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 10-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three to four times with DPBS containing 1% FBS or a similar protein-containing solution to quench any unreacted dye.
-
-
Imaging:
-
Replace the wash buffer with a live cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., excitation ~555 nm, emission ~580 nm).
-
Protocol 2: Troubleshooting Non-Specific Binding
Non-specific binding of TAMRA-alkyne dyes can be a challenge. If high background fluorescence is observed in negative control cells (not treated with the azide precursor), consider the following troubleshooting steps.
-
Reduce Dye Concentration: Titrate the concentration of this compound to the lowest level that provides a detectable signal.
-
Optimize Washing: Increase the number and duration of the washing steps after the click reaction. Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in one of the wash steps can sometimes help, but be cautious as this may affect cell viability.
-
Use a Copper-Free Click Reaction: If copper toxicity or non-specific binding persists, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) approach with a cyclooctyne-modified dye, if available.
-
Blocking Step: While more common for fixed cells, a pre-incubation with a protein-containing solution like 3% BSA before adding the click cocktail might reduce non-specific binding to the cell surface.
Visualizations
Caption: Workflow for labeling and imaging live cells.
Caption: Visualizing a protein within a signaling cascade.
Application Notes and Protocols for TAM-RA-PEG8-Alkyne in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of TAMRA-PEG8-Alkyne, a versatile fluorescent probe for the specific labeling and visualization of biomolecules in fluorescence microscopy. Detailed protocols and supporting data are included to facilitate its integration into various research and development workflows.
Introduction
This compound is a fluorescent probe consisting of a bright and photostable tetramethylrhodamine (TAMRA) fluorophore linked to a terminal alkyne group via an 8-unit polyethylene glycol (PEG) spacer.[1][2] The terminal alkyne functionality enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction allows for the highly specific and efficient covalent labeling of azide-modified biomolecules in complex biological samples, including live cells.[3] The PEG8 linker enhances the water solubility of the probe and minimizes steric hindrance, improving its accessibility to target molecules. This compound is a powerful tool for a variety of applications, including the visualization of newly synthesized proteins, glycoproteins, and other azide-containing molecules.
Data Presentation
The photophysical and chemical properties of this compound are summarized in the table below. These parameters are essential for designing and optimizing fluorescence microscopy experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.3–0.5 | |
| Molecular Weight | 819.94 g/mol | |
| Solubility | DMSO, DMF, Water | |
| Reactive Group | Alkyne | |
| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Experimental Protocols
Application: Visualization of Nascent Protein Synthesis in Cultured Cells
This protocol describes the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog, followed by fluorescent labeling with this compound via a click reaction for visualization by fluorescence microscopy.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA) or other azide-containing amino acid analog
-
This compound
-
Click Reaction Buffer Kit (prepare fresh):
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Antifade mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC or Texas Red filter set)
Protocol:
-
Metabolic Labeling:
-
Wash cultured cells twice with warm PBS.
-
Replace the normal growth medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with an appropriate concentration of AHA (e.g., 25-50 µM). The optimal concentration should be determined empirically for the specific cell type.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. This allows for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, add the following components in order, vortexing gently after each addition:
-
430 µL PBS
-
10 µL of 10 mM this compound in DMSO (final concentration: 200 µM)
-
20 µL of 50 mM CuSO₄ (final concentration: 2 mM)
-
20 µL of 50 mM THPTA (final concentration: 2 mM)
-
20 µL of 500 mM sodium ascorbate (final concentration: 20 mM)
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with wash buffer (PBS with 3% BSA).
-
(Optional) Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Newly synthesized proteins will exhibit red fluorescence.
-
Visualizations
Caption: Experimental workflow for visualizing nascent proteins.
Caption: Principle of metabolic labeling and click chemistry detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TAMRA-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the successful execution of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," for the fluorescent labeling of azide-modified biomolecules with TAMRA-PEG8-Alkykyne. This protocol is designed for applications such as the labeling of proteins in cell lysates for subsequent visualization and analysis.
Principle of the Method
The CuAAC reaction facilitates the formation of a stable triazole linkage between a terminal alkyne (present on the TAMRA-PEG8-Alkyne) and an azide group (incorporated into a biomolecule). This reaction is highly specific and efficient, proceeding readily in aqueous environments under mild conditions. The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A chelating ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) oxidation state and enhancing reaction efficiency.[1][2][3] The inclusion of a PEG8 linker on the TAMRA-alkyne reagent enhances its water solubility, which can be advantageous when working with biological samples.
Data Presentation
The following table summarizes recommended starting concentrations for the key reagents in the CuAAC reaction. Optimization may be required depending on the specific biomolecule and experimental context.
| Reagent | Stock Solution Concentration | Final Reaction Concentration | Reference |
| Azide-Modified Protein | 1-5 mg/mL in lysate | Variable | [2][4] |
| This compound | 1 mM in DMSO | 20-50 µM | |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 200 µM - 1 mM | |
| Ligand (TBTA or THPTA) | 2-40 mM in DMSO or H₂O | 200 µM - 1 mM | |
| Reducing Agent (Sodium Ascorbate or TCEP) | 100-300 mM in H₂O (freshly prepared) | 1-5 mM |
Experimental Protocols
This protocol is optimized for labeling azide-modified proteins within a complex biological mixture, such as a cell lysate, followed by in-gel fluorescence analysis.
Protocol 1: Preparation of Reagents
-
Azide-Modified Protein Sample: Prepare cell lysates containing the azide-modified protein of interest at a concentration of 1-5 mg/mL in a suitable lysis buffer (e.g., RIPA buffer). Avoid buffers containing high concentrations of chelating agents like EDTA, which can interfere with the copper catalyst.
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to create a 1 mM stock solution. Store at -20°C, protected from light.
-
Copper(II) Sulfate Stock Solution (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM. This solution can be stored at room temperature.
-
Ligand Stock Solution:
-
TBTA (2 mM): Dissolve TBTA in DMSO to a concentration of 2 mM.
-
THPTA (40 mM): Dissolve THPTA in deionized water to a concentration of 40 mM. Store ligand solutions at -20°C.
-
-
Reducing Agent Stock Solution (300 mM Sodium Ascorbate): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in deionized water. Vortex until fully dissolved. Do not store.
Protocol 2: CuAAC Reaction in Cell Lysate
-
In a microcentrifuge tube, combine the following reagents in the order listed. Prepare a master mix for multiple reactions to ensure consistency.
Reagent Volume for 200 µL Final Reaction Final Concentration Azide-Modified Cell Lysate (1-5 mg/mL) 50 µL 0.25-1.25 mg/mL PBS (pH 7.4) 100 µL - This compound (1 mM) 8 µL 40 µM THPTA (40 mM) 10 µL 2 mM CuSO₄ (20 mM) 10 µL 1 mM -
Vortex the mixture briefly after the addition of each reagent.
-
Initiate the click reaction by adding the freshly prepared reducing agent:
Reagent Volume for 200 µL Final Reaction Final Concentration Sodium Ascorbate (300 mM) 10 µL 15 mM -
Vortex the reaction mixture thoroughly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
Protocol 3: Protein Precipitation and Preparation for SDS-PAGE
-
To the 200 µL reaction mixture, add 600 µL of methanol and vortex briefly.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of deionized water and vortex thoroughly.
-
Centrifuge at 13,000-20,000 x g for 5 minutes. Carefully remove the upper aqueous layer without disturbing the protein interface.
-
Add 450 µL of methanol to the remaining lower layer and interface, and vortex.
-
Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 450 µL of methanol and vortexing briefly.
-
Centrifuge for 5 minutes at 13,000-20,000 x g.
-
Decant the supernatant and allow the protein pellet to air-dry for at least 15 minutes.
-
Resuspend the protein pellet in a suitable volume of 1x SDS-PAGE loading buffer.
Protocol 4: In-Gel Fluorescence Analysis
-
Load the resuspended protein samples onto a polyacrylamide gel.
-
Perform electrophoresis according to standard procedures.
-
After electrophoresis, visualize the TAMRA-labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for TAMRA (typically around 555 nm excitation and 580 nm emission).
-
Following fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.
Mandatory Visualization
Caption: Experimental workflow for CuAAC labeling of proteins in cell lysate.
Caption: Simplified signaling pathway of the CuAAC reaction.
References
Application Notes: In-Gel Fluorescence Detection of Azide-Modified Proteins Using TAMRA-PEG8-Alkyne
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAMRA-PEG8-Alkyne: A Guide to Labeling Glycoproteins and Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of TAMRA-PEG8-Alkyne in the fluorescent labeling of glycoproteins and lipids. This powerful tool, which combines a bright and photostable TAMRA fluorophore with a bioorthogonal alkyne handle, enables precise and sensitive detection of metabolically tagged biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Introduction
This compound is a fluorescent probe designed for two-step labeling of biomolecules. The workflow typically involves the metabolic incorporation of an azide-modified precursor (e.g., an azide-modified sugar for glycoproteins or an azide-modified fatty acid for lipids) into the target biomolecule within a cellular or in vitro system. The incorporated azide then serves as a chemical handle for covalent attachment of the this compound probe via a highly specific and efficient click reaction. The polyethylene glycol (PEG8) linker enhances the solubility and reduces the potential for steric hindrance of the fluorescent dye.
Core Applications
-
Visualization of Glycan and Lipid Trafficking: Track the localization and dynamics of newly synthesized glycoproteins and lipids within cells using fluorescence microscopy.
-
Quantification of Glycan and Lipid Synthesis: Quantify changes in the rates of glycoprotein and lipid synthesis under different experimental conditions using techniques like flow cytometry or in-gel fluorescence scanning.
-
Drug Development and Target Engagement: In drug development, this method can be used to assess the effects of compounds on glycoprotein and lipid metabolism.
Data Presentation: Quantitative Parameters for Labeling
The following tables provide recommended starting concentrations and conditions for labeling experiments. These should be optimized for specific cell types and experimental goals.
Table 1: Recommended Reagent Concentrations for Click Chemistry Reaction
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 10 mM in DMSO | 10-50 µM | Prepare fresh. Protect from light. |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 50-100 µM | Use a high-purity source. |
| Copper Protectant Ligand (e.g., BTTAA) | 50 mM in DMSO | 250-500 µM | Recommended to prevent copper-mediated damage to biomolecules. |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in H₂O | 2.5-5 mM | Prepare fresh immediately before use. |
Table 2: Typical Incubation Times and Conditions
| Step | Parameter | Recommended Range | Notes |
| Metabolic Labeling | Incubation Time | 4 - 24 hours | Varies depending on the metabolic rate of the cell type and the specific biomolecule. |
| Azide-Modified Precursor Concentration | 25 - 100 µM | Optimize for minimal toxicity and efficient incorporation. | |
| Cell Fixation | Fixative | 4% Paraformaldehyde in PBS | 15 minutes at room temperature. |
| Cell Permeabilization | Permeabilizing Agent | 0.1% - 0.5% Triton X-100 in PBS | 10-15 minutes at room temperature. |
| Click Reaction | Incubation Time | 30 - 60 minutes | At room temperature, protected from light. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and a representative signaling pathway that can be studied using this technology.
Caption: General experimental workflow for labeling glycoproteins or lipids.
Caption: Simplified pathway of glycoprotein labeling.
Experimental Protocols
Protocol 1: Labeling of Cellular Glycoproteins
This protocol details the metabolic labeling of glycoproteins in cultured cells with an azido-sugar, followed by fluorescent detection using this compound.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Azido-sugar (e.g., N-azidoacetylmannosamine)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Click chemistry reaction buffer (e.g., PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper Protectant Ligand (e.g., BTTAA)
-
Sodium Ascorbate
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare a stock solution of the azido-sugar in sterile water or DMSO.
-
Add the azido-sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 12-24 hours under normal culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
85 µL PBS
-
2 µL CuSO₄ (from a 50 mM stock)
-
1 µL this compound (from a 10 mM stock)
-
2 µL Ligand (from a 50 mM stock)
-
10 µL Sodium Ascorbate (from a 100 mM stock, freshly prepared)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
If desired, stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add a small volume of PBS or mounting medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for TAMRA (Excitation/Emission: ~555/580 nm) and DAPI.
-
Protocol 2: Labeling of Cellular Lipids
This protocol outlines the metabolic labeling of lipids in cultured cells with an azido-fatty acid analog, followed by detection with this compound.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Azido-fatty acid (e.g., 15-azidopentadecanoic acid)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Saponin in PBS
-
Click chemistry reaction buffer (e.g., PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper Protectant Ligand (e.g., BTTAA)
-
Sodium Ascorbate
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Plate cells as described in Protocol 1.
-
Prepare a stock solution of the azido-fatty acid in ethanol or DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 50-100 µM.
-
Replace the existing medium with the labeling medium and incubate for 4-12 hours.
-
-
Cell Fixation and Permeabilization:
-
Follow the fixation steps as in Protocol 1.
-
Permeabilize the cells with 0.1% Saponin in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare and perform the click reaction as described in Protocol 1.
-
-
Washing and Staining:
-
Follow the washing and staining steps as in Protocol 1.
-
-
Imaging:
-
Image the cells as described in Protocol 1.
-
Troubleshooting
-
High Background Fluorescence:
-
Ensure complete removal of unreacted this compound by performing thorough washing steps.
-
Optimize the concentration of the this compound; lower concentrations may reduce background.
-
Ensure the sodium ascorbate solution is freshly prepared, as old solutions can lead to non-specific reactions.
-
-
Weak or No Signal:
-
Confirm the successful incorporation of the azide-modified precursor. This can be verified by a parallel experiment using an alkyne-biotin probe followed by streptavidin-HRP detection.
-
Increase the incubation time for metabolic labeling.
-
Optimize the click reaction conditions, ensuring all components are active.
-
-
Cell Toxicity:
-
Reduce the concentration of the azide-modified precursor or the incubation time.
-
Ensure the solvent concentration (e.g., DMSO) in the final culture medium is non-toxic.
-
Conclusion
This compound is a versatile and powerful reagent for the fluorescent labeling of glycoproteins and lipids in a variety of research and development settings. The protocols provided herein serve as a starting point for developing optimized experimental conditions for your specific application. Careful optimization of labeling and reaction conditions will ensure high-quality, reproducible results.
Optimizing TAMRA-PEG8-Alkyne Concentration for Superior Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of TAMRA-PEG8-Alkyne for fluorescent labeling of biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Proper concentration optimization is critical for achieving high labeling efficiency and a strong signal-to-noise ratio while minimizing potential cytotoxicity and non-specific binding.
Introduction to this compound Labeling
This compound is a fluorescent probe combining the bright and photostable tetramethylrhodamine (TAMRA) fluorophore with an eight-unit polyethylene glycol (PEG) spacer, terminating in an alkyne group.[1] This probe is designed for covalent attachment to azide-modified biomolecules through the highly specific and efficient click chemistry reaction.[1] The PEG spacer enhances solubility and reduces steric hindrance, facilitating access to the target molecule.
The core of this labeling strategy is the CuAAC reaction, which forms a stable triazole linkage between the alkyne group on the TAMRA probe and an azide group on the target biomolecule.[2][3] This reaction is known for its high efficiency and biocompatibility, allowing for labeling in complex biological samples.[2] However, achieving optimal results requires careful optimization of reaction conditions, particularly the concentration of the fluorescent alkyne probe.
Key Considerations for Optimal Concentration
Determining the ideal concentration of this compound involves a balance between maximizing the labeling of the target molecule and minimizing off-target effects. Key parameters to consider include:
-
Labeling Efficiency: The percentage of azide-modified target molecules that are successfully labeled with the TAMRA probe.
-
Signal-to-Noise Ratio (SNR): The ratio of the specific fluorescent signal from the labeled target to the background fluorescence. High background can arise from non-specific binding of the probe.
-
Cell Viability/Sample Integrity: Ensuring that the labeling process, including the concentration of the probe and catalyst components, does not adversely affect the biological sample.
Non-specific binding of alkyne dyes in the presence of a copper catalyst has been reported and appears to be concentration-dependent. Therefore, a titration experiment is essential to identify the lowest effective concentration that provides a robust signal.
Experimental Protocols
This section provides detailed protocols for optimizing the concentration of this compound for labeling azide-modified proteins in a cell lysate sample. The principles can be adapted for other sample types, such as fixed cells or purified biomolecules.
General Workflow for Optimization
The following diagram outlines the general workflow for optimizing the concentration of this compound.
Protocol: Concentration Titration for In-Gel Fluorescence Analysis
This protocol describes how to test a range of this compound concentrations to identify the optimal one for labeling azide-modified proteins, followed by analysis using in-gel fluorescence.
Materials:
-
Azide-modified protein sample (e.g., cell lysate from cells treated with an azide-bearing metabolic label)
-
Negative control sample (e.g., lysate from untreated cells)
-
This compound (1 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO4) (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (100 mM in water or DMSO, respectively)
-
Sodium Ascorbate (300 mM in water, freshly prepared)
-
Phosphate Buffered Saline (PBS)
-
Protein Lysis Buffer
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution to achieve final concentrations ranging from 0.1 µM to 10 µM in the final reaction volume. A suggested starting range is 0.1, 0.5, 1, 2, 5, and 10 µM.
-
Set up Click Reactions: For each concentration of this compound, prepare two reactions: one with the azide-modified sample and one with the negative control. A typical reaction setup in a 100 µL final volume is as follows:
-
50 µL Protein Lysate (1-5 mg/mL)
-
X µL PBS (to bring the final volume to 100 µL)
-
10 µL this compound (from dilution series)
-
10 µL THPTA/TBTA (final concentration 10 mM)
-
10 µL CuSO4 (final concentration 2 mM)
-
10 µL Sodium Ascorbate (final concentration 30 mM)
Note: Add the reagents in the order listed. The sodium ascorbate should be added last to initiate the reaction.
-
-
Incubation: Incubate the reactions for 30-60 minutes at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended): To remove unreacted probe and catalyst components, precipitate the protein using a standard method (e.g., acetone or TCA precipitation).
-
SDS-PAGE and In-Gel Fluorescence:
-
Resuspend the protein pellets in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for TAMRA (approx. 555 nm and 580 nm, respectively).
-
After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize the protein loading.
-
Protocol: Assessment of Cytotoxicity (for Live Cell Labeling)
If labeling is to be performed on live cells, it is crucial to assess the toxicity of the this compound and the click reaction components.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound
-
Click chemistry reagents (as above)
-
A cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations in the presence of the complete click reaction cocktail. Include controls for untreated cells and cells treated with the click reaction cocktail without the TAMRA probe.
-
Incubation: Incubate for the intended labeling time.
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control. A concentration that results in high cell viability (>90%) is desirable.
Data Presentation and Interpretation
The results of the optimization experiments should be tabulated for clear comparison.
Labeling Efficiency and Signal-to-Noise Ratio
The in-gel fluorescence data can be quantified using image analysis software.
| This compound Concentration (µM) | Integrated Fluorescence Intensity (Azide-Modified Sample) | Integrated Fluorescence Intensity (Negative Control) | Signal-to-Noise Ratio (Azide+ / Control-) |
| 0.1 | 15,000 | 1,200 | 12.5 |
| 0.5 | 60,000 | 3,000 | 20.0 |
| 1.0 | 120,000 | 5,000 | 24.0 |
| 2.0 | 150,000 | 15,000 | 10.0 |
| 5.0 | 160,000 | 40,000 | 4.0 |
| 10.0 | 165,000 | 80,000 | 2.1 |
Table 1: Example data for the optimization of this compound concentration. The optimal concentration (highlighted in bold) provides a strong signal with a high signal-to-noise ratio.
Cytotoxicity Assessment
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (No Probe) | 98 ± 3.1 |
| 0.1 | 97 ± 2.5 |
| 0.5 | 96 ± 3.0 |
| 1.0 | 95 ± 2.8 |
| 2.0 | 92 ± 4.1 |
| 5.0 | 85 ± 5.5 |
| 10.0 | 70 ± 6.2 |
Table 2: Example cytotoxicity data. The optimal concentration should maintain high cell viability.
Troubleshooting Non-Specific Binding
High background fluorescence is a common issue. The following diagram illustrates the logical flow for troubleshooting this problem.
Conclusion
The optimal concentration of this compound is application-dependent and must be determined empirically. A systematic titration experiment, as outlined in this document, is the most effective approach. By carefully evaluating labeling efficiency, signal-to-noise ratio, and cytotoxicity, researchers can achieve reliable and high-quality results in their labeling experiments. Based on available data and general recommendations, a starting concentration range of 0.5 µM to 2.0 µM is often a good starting point for optimization.
References
Revolutionizing Bioconjugation: A Guide to Copper Catalyst and Ligand Selection for TAMRA-PEG8-Alkyne Click Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of bioconjugation and drug development, the precise and efficient labeling of molecules is paramount. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for attaching sensitive biomolecules. This application note provides detailed protocols and a comparative analysis of copper catalysts and ligands for the conjugation of TAMRA-PEG8-Alkyne, a fluorescent dye crucial for tracking and imaging in biological systems.
The choice of catalyst and, more importantly, the accelerating ligand, is critical to the success of the CuAAC reaction, directly impacting reaction kinetics, yield, and the integrity of the labeled biomolecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to optimize their this compound conjugation strategies.
Comparative Analysis of Ligand Performance in CuAAC Reactions
The efficiency of the CuAAC reaction is significantly enhanced by the use of copper(I)-stabilizing ligands. These ligands not only accelerate the reaction but also protect biomolecules from oxidative damage and reduce the cytotoxicity associated with copper ions.[1][2] A comparative study of commonly used ligands reveals significant differences in their ability to promote the cycloaddition.
Data from a fluorogenic assay reacting propargyl alcohol with 3-azido-7-hydroxycoumarin demonstrates the superior performance of BTTAA (2,2',2''-(benzyl-azanediyl)tris(1-benzyl-1H-1,2,3-triazole)) over other ligands.[1]
| Ligand | Relative Reaction Rate | Key Advantages | Key Disadvantages |
| BTTAA | Highest | Superior reaction acceleration, water-soluble, protects biomolecules from oxidative damage.[1][3] | |
| BTTES | High | Significant reaction acceleration. | |
| THPTA | Moderate | Water-soluble, reduces copper-mediated oxidative damage. | Slower reaction rates compared to BTTAA and BTTES. |
| TBTA | Lowest | Effective in accelerating the reaction. | Poor water solubility, can be cytotoxic. |
Table 1: Comparison of Common Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Data is synthesized from a comparative study by Besanceney-Webler et al., 2011.
Experimental Protocols
The following protocols provide a starting point for the successful conjugation of this compound to an azide-modified biomolecule. Optimization may be required depending on the specific characteristics of the biomolecule.
Protocol 1: General Labeling of Biomolecules in Solution
This protocol is suitable for the conjugation of purified proteins, peptides, or oligonucleotides.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in water)
-
BTTAA ligand solution (50 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer. The final concentration of the limiting reactant should typically be in the range of 10-100 µM. A 1.5 to 5-fold molar excess of the other reactant is recommended.
-
Add the BTTAA ligand solution to the reaction mixture to a final concentration of 250 µM.
-
Add the CuSO₄ solution to a final concentration of 50 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE with fluorescence imaging).
-
Upon completion, purify the TAMRA-labeled biomolecule from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 2: Labeling of Proteins in Cell Lysates
This protocol is designed for the labeling of azide-modified proteins within a complex cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in water)
-
BTTAA ligand solution (50 mM in water)
-
Sodium Ascorbate solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (if using, 5 mM stock in DMSO)
Procedure:
-
To 50 µL of cell lysate (1-2 mg/mL protein), add this compound to a final concentration of 25-50 µM.
-
Add the BTTAA ligand to a final concentration of 100-200 µM. Alternatively, for a more established but potentially less efficient method, TBTA can be used at a final concentration of 50 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1 hour.
-
The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the key steps in the this compound conjugation process.
Caption: Experimental workflow for this compound conjugation.
Logical Pathway for Catalyst and Ligand Selection
The choice of copper source and ligand is a critical decision point in designing a CuAAC experiment. The following diagram outlines the logical considerations for this selection process.
Caption: Decision pathway for catalyst and ligand selection.
By carefully considering the factors outlined in these application notes and protocols, researchers can significantly improve the efficiency and reliability of their this compound conjugations, leading to more accurate and reproducible results in their drug development and life science research endeavors.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTTAA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Troubleshooting & Optimization
Troubleshooting low signal in TAMRA-PEG8-Alkyne experiments
Welcome to the technical support center for TAMRA-PEG8-Alkyne applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments, particularly focusing on low fluorescent signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal After Click Reaction
Q: I have performed the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label my azide-containing biomolecule with this compound, but I am observing a very weak or no fluorescent signal. What are the possible causes and solutions?
A: Low or no signal in a CuAAC reaction can stem from several factors related to the reaction components and conditions. Here is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
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Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1]
-
Solution:
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Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to Cu(I) in situ.[1]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1][2]
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Utilize a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[3]
-
-
-
Suboptimal Reagent Concentrations: The concentration of each reaction component is critical for driving the reaction to completion.
-
Solution:
-
Ensure the this compound is used in a slight molar excess to the azide-containing molecule.
-
Optimize the concentrations of the copper sulfate, reducing agent, and ligand. Refer to the detailed experimental protocol below for recommended starting concentrations.
-
-
-
Incorrect Order of Reagent Addition: The order in which reagents are added can impact catalyst activity.
-
Solution: A recommended practice is to first mix the CuSO₄ with the ligand, add this mixture to the solution containing the azide and alkyne substrates, and then initiate the reaction by adding sodium ascorbate.
-
-
Inhibitors Present in the Reaction Buffer: Components in your buffer, such as chelating agents (e.g., EDTA) or high concentrations of other metals, can interfere with the copper catalyst.
-
Solution: Purify your azide-containing biomolecule to remove any interfering substances. If possible, perform the reaction in a recommended click-chemistry buffer.
-
-
Steric Hindrance: The azide group on your biomolecule may be in a sterically hindered location, making it inaccessible to the this compound and the catalyst complex.
-
Solution:
-
Consider redesigning the biomolecule to place the azide at a more accessible site.
-
Increase the reaction time and/or temperature to overcome the steric barrier, though this should be done with caution to avoid damaging the biomolecule.
-
-
Issue 2: High Background or Non-Specific Staining
Q: My labeled samples show high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce this non-specific binding?
A: High background can be caused by unreacted fluorescent probe or non-specific interactions of the probe with cellular components.
Possible Causes and Solutions:
-
Excess Unreacted this compound: Insufficient removal of the fluorescent alkyne after the click reaction is a common cause of high background.
-
Solution:
-
Implement a thorough purification step after the labeling reaction. Size-exclusion chromatography is effective for separating labeled proteins from smaller, unreacted dye molecules.
-
For cellular imaging, ensure adequate washing steps after incubation with the click chemistry reagents to remove unbound probe.
-
-
-
Hydrophobic Interactions: TAMRA is a relatively hydrophobic molecule, which can lead to non-specific binding to proteins and membranes.
-
Solution:
-
The PEG8 linker on the this compound is designed to increase hydrophilicity and reduce non-specific interactions. However, if background persists, consider using blocking agents like Bovine Serum Albumin (BSA) or increasing the detergent concentration (e.g., Tween-20) in your washing buffers.
-
-
-
Non-Specific Binding in Cellular Imaging: Inadequate blocking or permeabilization can lead to high background in immunofluorescence-type experiments.
-
Solution:
-
Optimize your blocking step by trying different blocking agents or increasing the incubation time.
-
Ensure permeabilization is sufficient for the antibodies/probes to access the target, but not excessive to the point of causing cellular damage and non-specific uptake.
-
-
Issue 3: Signal Fades Quickly (Photobleaching)
Q: The fluorescent signal from my TAMRA-labeled sample diminishes rapidly upon exposure to excitation light. What can I do to minimize photobleaching?
A: TAMRA, while relatively photostable, can be susceptible to photobleaching under intense or prolonged illumination.
Possible Causes and Solutions:
-
Prolonged Exposure to Excitation Light: Continuous illumination will inevitably lead to photobleaching.
-
Solution:
-
Minimize the exposure time and intensity of the excitation light.
-
Use neutral density filters to reduce the excitation intensity to the lowest level that still provides a detectable signal.
-
When not actively acquiring images, keep the sample in the dark.
-
-
-
Absence of Antifade Reagents: The mounting medium used for microscopy plays a crucial role in preserving the fluorescent signal.
-
Solution: Use a commercially available mounting medium containing an antifade reagent. These reagents help to reduce the production of reactive oxygen species that contribute to photobleaching.
-
-
Presence of Metal Ions: Certain metal ions, such as Mn²⁺, can accelerate the photobleaching of TAMRA.
-
Solution: Ensure your buffers and solutions are free from contaminating metal ions that could enhance photobleaching.
-
Experimental Protocols
Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol is a general guideline. Optimal conditions may vary depending on the specific biomolecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (stock solution in DMSO)
-
Copper(II) Sulfate (CuSO₄) (stock solution in water)
-
THPTA ligand (stock solution in water)
-
Sodium Ascorbate (stock solution in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine your azide-modified protein with the this compound. A 2-fold molar excess of the alkyne probe is a good starting point.
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.
-
Add the premixed catalyst-ligand solution to the protein-alkyne mixture. The final concentration of CuSO₄ can be optimized between 50 µM and 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light.
-
Upon completion, purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (relative to Biomolecule) |
| Azide-Biomolecule | 1-10 mg/mL | 1-20 µM | 1x |
| This compound | 1-10 mM in DMSO | 2-40 µM | 2-5x |
| CuSO₄ | 20 mM in H₂O | 50-250 µM | - |
| THPTA Ligand | 50 mM in H₂O | 250-1250 µM | - |
| Sodium Ascorbate | 100 mM in H₂O | 5 mM | - |
Table 2: Photophysical Properties of TAMRA
| Property | Value | Notes |
| Excitation Maximum | ~556 nm | |
| Emission Maximum | ~579 nm | |
| pH Sensitivity | Optimal at pH 7-8.5 | Fluorescence can decrease at pH > 8.0 |
| Photostability | Good | Can be enhanced with antifade reagents |
Visualizations
Caption: Workflow for labeling biomolecules with this compound.
Caption: Decision tree for troubleshooting low signal issues.
Caption: Simplified pathway of the CuAAC click reaction.
References
Preventing cell toxicity in live imaging with TAMRA-PEG8-Alkyne
Welcome to the Technical Support Center for live-cell imaging applications involving TAMRA-PEG8-Alkyne. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize cell toxicity and acquire high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of toxicity when using this compound in live cells?
There are two main sources of toxicity:
-
Phototoxicity: This is light-induced damage. When a fluorophore like TAMRA is excited by a light source, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS).[1] ROS can damage cellular components like mitochondria, lipids, and proteins, leading to stress, altered cell behavior, and eventually cell death.[1][2][3]
-
Chemical Toxicity: The components of the labeling reaction can be inherently toxic to cells. In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst is a known source of cytotoxicity.[4] The this compound dye itself may also exhibit some level of toxicity, especially at high concentrations or with prolonged incubation.
Q2: What are the common signs of phototoxicity in my live-cell imaging experiment?
Early, subtle signs of phototoxicity can include changes in cell migration, alterations in organelle movement, or cell cycle arrest. More severe and visible signs include:
-
Plasma membrane blebbing
-
Formation of large vacuoles
-
Mitochondrial swelling or changes in mitochondrial membrane potential
-
Cell shrinkage and detachment from the substrate
-
Apoptosis or necrosis (cell death)
Q3: How can I distinguish between phototoxicity and chemical toxicity?
To identify the source of toxicity, you should run parallel control experiments:
-
No Dye, No Light: Culture cells under normal conditions without any labeling or imaging. This is your baseline for cell health.
-
Dye, No Light: Label the cells with this compound (and other reaction components) but do not expose them to the imaging light source. Observe for signs of toxicity. If you see adverse effects, the issue is likely chemical toxicity from the dye or labeling reagents.
-
No Dye, With Light: Expose unlabeled cells to the same imaging light dose (intensity and duration) that you would use in your experiment. If you observe negative effects, your cells are sensitive to the light itself, and you need to reduce the total light dose.
-
Dye and Light (Your Experiment): Compare the results from this group to the others. If toxicity is significantly higher here than in the other controls, it is likely due to phototoxicity.
Q4: I am performing a Click chemistry reaction (CuAAC) in live cells. How can I minimize toxicity from the copper catalyst?
Copper is a known cytotoxic agent. To mitigate its effects:
-
Use a Copper Ligand: Always include a copper(I)-stabilizing ligand, such as THPTA or BTTAA, in your reaction. These ligands protect cells from copper-induced damage and improve the efficiency of the Click reaction.
-
Minimize Concentration: Titrate the copper sulfate concentration to the lowest effective level.
-
Reduce Incubation Time: Keep the duration of the Click reaction as short as possible.
-
Consider Copper-Free Click Chemistry: For highly sensitive applications or long-term imaging, use a copper-free alternative like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This involves using a strained alkyne, such as a DIBO-functionalized dye, which reacts with an azide without the need for a copper catalyst.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Cells are dying or blebbing immediately after illumination begins. | High Phototoxicity. The excitation light intensity is too high, generating a burst of ROS that causes acute damage. | 1. Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for an acceptable signal-to-noise ratio. 2. Increase Camera Gain/EM Gain: Use a more sensitive detector or increase the gain to compensate for lower light intensity. 3. Use a More Photostable Dye: If possible, switch to a dye that is brighter and more photostable. |
| Cell behavior (e.g., migration, division) changes over the course of a time-lapse experiment. | Cumulative Phototoxicity. The total light dose over time is causing sublethal stress that alters cell physiology. | 1. Increase Time Interval: Lengthen the time between image acquisitions. 2. Reduce Exposure Time: Use the shortest possible camera exposure time. 3. Minimize "Illumination Overhead": Ensure the sample is only illuminated during camera exposure. Use hardware triggering (TTL) instead of software control for shutters/LEDs to eliminate delays. 4. Add Antioxidants: Supplement the imaging medium with ROS scavengers like Trolox or ascorbic acid. |
| High background fluorescence and non-specific staining. | Excess Dye Concentration. The concentration of this compound is too high, leading to non-specific binding. | 1. Titrate Dye Concentration: Perform a concentration curve to find the lowest concentration of the dye that still provides adequate signal. 2. Optimize Washing Steps: Increase the number and duration of wash steps after dye incubation to remove unbound probe. |
| Cells appear unhealthy even before imaging begins. | Chemical Toxicity. The dye itself or components of the Click reaction (especially copper) are toxic to the cells. | 1. Reduce Dye Incubation Time: Minimize the time cells are exposed to the this compound solution. 2. Lower Dye Concentration: Use a lower concentration of the alkyne dye. 3. Use Copper-Free Click Chemistry: Switch to a SPAAC reaction using a strained alkyne to avoid copper toxicity. |
Quantitative Data Summary
The optimal parameters are highly dependent on the cell type, microscope system, and experimental goals. The following tables provide general starting points for optimization.
Table 1: Recommended Starting Concentrations for Reagents
| Reagent | Typical Concentration Range | Notes |
| This compound | 0.1 - 5 µM | Start with a low concentration and titrate up. Higher concentrations increase the risk of non-specific binding and chemical toxicity. |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | Always use in combination with a ligand. Higher concentrations are more toxic. |
| Copper Ligand (e.g., THPTA) | 250 µM - 2 mM | Use at a 5-10 fold molar excess relative to CuSO₄. |
| Sodium Ascorbate | 1 - 5 mM | Prepare fresh. Acts as a reducing agent to keep copper in the Cu(I) state. |
| Trolox (Antioxidant) | 200 - 500 µM | Add to imaging medium to scavenge ROS and reduce phototoxicity. |
| Ascorbic Acid (Antioxidant) | 0.5 - 1 mM | Alternative antioxidant. Its effectiveness can be cell-type dependent. |
Table 2: General Imaging Parameter Recommendations
| Parameter | Recommendation to Reduce Phototoxicity | Rationale |
| Excitation Wavelength | Use the longest possible wavelength that can excite the dye. | Longer wavelength light is less energetic and generally causes less cellular damage than shorter (blue/UV) wavelengths. |
| Excitation Intensity | Use <10% of laser/lamp power; the minimum needed for a good signal. | Reduces the rate of ROS generation. |
| Exposure Time | As short as possible (e.g., 50-200 ms). | Minimizes the duration of light exposure per frame, reducing the total light dose. |
| Imaging Interval | As long as possible to still capture the biological process. | Allows cells time to recover from sublethal damage between exposures. |
| Microscopy Technique | Spinning-disk confocal or light-sheet microscopy. | These techniques limit illumination to the focal plane, reducing out-of-focus excitation and overall phototoxicity compared to laser-scanning confocal. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
-
Cell Seeding: Plate your cells on a multi-well, glass-bottom imaging plate at their optimal density.
-
Metabolic Labeling: If applicable, incubate cells with the azide-modified metabolic precursor (e.g., azidohomoalanine) according to your established protocol.
-
Prepare Dye Dilutions: Prepare a series of this compound dilutions in your reaction buffer, ranging from 0.1 µM to 10 µM.
-
Labeling Reaction: Perform the Click reaction in parallel wells, each with a different dye concentration. Include a "no dye" control.
-
Washing: Wash all wells thoroughly with fresh buffer or medium (e.g., 3 x 5-minute washes).
-
Imaging: Image all wells using identical, low-phototoxicity imaging settings.
-
Analysis: Quantify the signal-to-noise ratio for each concentration. Choose the lowest concentration that provides a sufficient signal for your analysis. Assess cell morphology in each well to identify the concentration at which toxicity appears.
Protocol 2: Assessing Phototoxicity with a Mitochondrial Membrane Potential Probe
This protocol uses a potentiometric dye like TMRM to detect early signs of cell stress. A decrease in TMRM fluorescence indicates mitochondrial depolarization, an early marker of phototoxicity.
-
Cell Preparation: Culture and label your cells with this compound as planned for your experiment.
-
Incubate with TMRM: 30 minutes before imaging, replace the culture medium with imaging medium containing TMRM at its recommended concentration (e.g., 20-50 nM).
-
Control Acquisition: On the microscope, find a field of healthy cells. Acquire a short time-lapse (e.g., 5 frames at 1-minute intervals) using very low illumination settings for both the TAMRA and TMRM channels to establish a baseline.
-
Experimental Acquisition: Subject the cells to your intended experimental imaging protocol (your planned laser power, exposure time, and time-lapse duration).
-
Post-Exposure Assessment: Immediately after the experimental acquisition, switch back to the very low illumination settings and acquire another short time-lapse to observe any changes in TMRM intensity.
-
Analysis: Quantify the TMRM fluorescence intensity within mitochondria over time. A significant drop in intensity in the experimental group compared to the baseline indicates mitochondrial stress due to phototoxicity.
Visualizations
Caption: A decision-making flowchart for troubleshooting cell toxicity.
Caption: Simplified signaling pathway of phototoxicity.
Caption: General experimental workflow for cell labeling and imaging.
References
Non-specific binding of TAMRA-PEG8-Alkyne and how to block it
Welcome to the technical support center for TAMRA-PEG8-Alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of this fluorescent probe during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent probe containing a TAMRA (tetramethylrhodamine) dye, an 8-unit polyethylene glycol (PEG) spacer, and a terminal alkyne group.[1][2] The alkyne group allows for its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[1] It is commonly used for visualizing and detecting proteins and other biomolecules in applications such as in-gel fluorescence analysis and cellular imaging.[3][4]
Q2: What causes non-specific binding of this compound?
Non-specific binding of this compound can lead to high background signals and make data interpretation difficult. The primary causes include:
-
Copper-Dependent Interactions: In copper-catalyzed click chemistry (CuAAC), the alkyne group can non-specifically react with or bind to various functional groups on proteins in a copper-mediated manner.
-
Hydrophobic and Ionic Interactions: The TAMRA dye itself, being a relatively hydrophobic molecule, can interact non-specifically with proteins and cellular components through hydrophobic and ionic interactions.
-
Thiol Reactivity: In the context of strain-promoted alkyne-azide cycloaddition (SPAAC), which is copper-free, some strained alkynes have been shown to react with thiol groups on cysteine residues, leading to non-specific labeling. While this compound is typically used in CuAAC, reactivity of terminal alkynes with thiols in the presence of copper has also been suggested as a potential source of non-specific binding.
-
Dye-Mediated Binding: Certain fluorescent dyes, particularly cyanine dyes, are known to bind non-specifically to certain cell types, like monocytes and macrophages. While TAMRA is a rhodamine dye, dye-protein interactions are a known phenomenon that can contribute to background signal.
Troubleshooting Guide: High Background and Non-Specific Binding
High background fluorescence can obscure your specific signal. This guide provides a systematic approach to troubleshooting and resolving this common issue.
Initial Assessment Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding.
Problem: Fluorescent signal is present in the negative control (no azide).
This is a clear indication of non-specific binding of the this compound probe.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Excess Alkyne Probe Concentration | Reduce the concentration of this compound in the click reaction. A lower concentration can significantly decrease background without compromising the specific signal. |
| Suboptimal Reaction Buffer | Ensure the pH and composition of your click reaction buffer are optimal. Some buffer components can contribute to non-specific interactions. |
| Inadequate Blocking | Introduce or optimize a blocking step before the click reaction. This is crucial for saturating non-specific binding sites. |
| Insufficient Washing | Increase the number and stringency of wash steps after the click reaction to remove unbound or weakly bound probe. |
| Copper-Mediated Side Reactions | If using CuAAC, ensure the copper source and ligand are of high quality and used at the recommended concentrations. Consider using a copper-free click chemistry approach with a strained alkyne if possible, though be mindful of potential thiol-yne reactions. |
Blocking Strategies to Reduce Non-Specific Binding
Proper blocking is a critical step in minimizing background fluorescence. The choice of blocking agent can significantly impact your results.
Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, less likely to hinder specific antibody binding in subsequent steps. Good for general purpose blocking. | Can be less effective than milk and may fluoresce, potentially increasing background in fluorescent applications. Not recommended for near-infrared western blot detection. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and readily available. Contains a mixture of proteins, making it a stringent blocker. | Contains phosphoproteins (casein) and biotin, which can interfere with detection of phosphorylated targets and avidin-biotin systems, respectively. May cross-react with certain antibodies. |
| Casein | 0.1-1% (w/v) | A purified milk protein that can provide lower backgrounds than milk or BSA. Cheaper than BSA. | As a single protein, it may be less versatile than milk. Not recommended for detecting phosphoproteins. |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian-derived antibodies compared to BSA or milk. | May be less effective for certain applications. |
| Commercial Protein-Free Blockers | Per manufacturer | Eliminates cross-reactivity issues associated with protein-based blockers. Suitable for assays where animal-sourced products are prohibited. | Can be more expensive. |
General Blocking Protocol
This is a general protocol that should be optimized for your specific application.
-
Preparation of Blocking Buffer: Prepare a 1-3% (w/v) solution of your chosen blocking agent (e.g., BSA) in a suitable buffer (e.g., PBS or TBS).
-
Incubation: After fixing and permeabilizing your cells or preparing your lysate, incubate the sample with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Briefly wash the sample with your assay buffer (e.g., PBS) to remove excess blocking agent before proceeding with the click chemistry reaction.
Experimental Protocols for Reducing Non-Specific Binding
If standard blocking is insufficient, more stringent washing protocols can be employed after the click reaction.
Protocol: Post-Labeling Urea Wash for Fixed Cells
This protocol uses a mild denaturant to disrupt non-specific hydrophobic interactions.
-
Perform Click Chemistry: Complete your standard this compound labeling protocol.
-
Initial Washes: Wash the cells three times with PBS containing 0.1% Tween-20.
-
Urea Wash:
-
Prepare a fresh solution of 2-4 M urea in PBS.
-
Incubate the cells with the urea solution for 5-10 minutes at room temperature with gentle agitation.
-
Note: Higher concentrations of urea (up to 8 M) can be used but may impact protein structure and antibody binding in subsequent steps. Optimization is recommended.
-
-
Final Washes: Wash the cells extensively with PBS containing 0.1% Tween-20 (at least 3-5 times) to remove all traces of urea.
-
Proceed with Imaging: Continue with your standard imaging or analysis protocol.
Protocol: Post-Labeling Detergent Wash for Gels and Lysates
For in-gel fluorescence or analysis of protein lysates, washing with detergents can help reduce background.
-
Perform Click Chemistry: Following the click reaction on your protein lysate, precipitate the proteins according to your protocol.
-
Initial Pellet Wash: Wash the protein pellet with methanol or acetone to remove excess reagents.
-
Resuspension and Detergent Wash:
-
Resuspend the protein pellet in a buffer containing a strong detergent (e.g., 1% SDS).
-
Alternatively, for a less stringent wash, use a buffer with a high concentration of a non-ionic detergent (e.g., up to 2% Tween-20 or Triton X-100).
-
-
Reprecipitation (Optional): If necessary, proteins can be reprecipitated to further remove detergents and unbound dye.
-
Final Preparation: Resuspend the final protein pellet in the appropriate sample buffer for gel electrophoresis.
Logical Relationship of Blocking and Washing
The following diagram illustrates how blocking and washing steps are integrated into a typical workflow to minimize non-specific binding.
References
Improving the efficiency of the TAMRA-PEG8-Alkyne click reaction
Welcome to the technical support center for the TAMRA-PEG8-Alkyne click reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound click reaction?
The this compound click reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) used to covalently link a TAMRA (tetramethylrhodamine) fluorescent dye to a molecule containing an azide group.[1][2] The "PEG8" refers to an eight-unit polyethylene glycol spacer that improves the solubility and reduces steric hindrance of the labeled molecule.[1] This reaction is highly efficient and specific, making it a popular choice for fluorescently labeling biomolecules in research and drug development.[3][4]
Q2: What are the key components of the this compound click reaction?
The essential components for a successful CuAAC reaction are:
-
This compound: The alkyne-containing fluorescent probe.
-
Azide-modified molecule: The biomolecule or substrate to be labeled.
-
Copper(I) catalyst: The active catalyst for the cycloaddition. This is often generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent.
-
Reducing agent: Typically sodium ascorbate, which reduces Cu(II) to the active Cu(I) state and prevents oxidation.
-
Copper-stabilizing ligand: Ligands like THPTA or BTTAA are often used to protect the Cu(I) catalyst from oxidation and improve reaction efficiency.
-
Solvent: The reaction is often performed in aqueous buffers, sometimes with co-solvents like DMSO or THF to improve solubility of the reactants.
Q3: Why is a copper-stabilizing ligand necessary?
While not always strictly required, a copper-stabilizing ligand is highly recommended for several reasons. The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Ligands protect the Cu(I) from oxidation, increasing the reaction rate and efficiency. They can also prevent copper-mediated damage to biomolecules, particularly proteins.
Q4: Can this reaction be performed in live cells?
While the copper-catalyzed click reaction is widely used for labeling in cell lysates and fixed cells, the cytotoxicity of copper is a significant concern for live-cell applications. For live-cell imaging, a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is often preferred.
Troubleshooting Guide
Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by atmospheric oxygen. Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a stabilizing ligand to protect the Cu(I) catalyst. |
| Poor Substrate Solubility | The azide or alkyne substrate may not be sufficiently soluble in the chosen solvent. Use a co-solvent system, such as DMF/H₂O or THF/H₂O, to improve solubility. Gentle heating can also improve solubility, but monitor for potential side reactions at elevated temperatures. |
| Steric Hindrance | Bulky groups near the azide or alkyne can impede the reaction. Increase the reaction time and/or temperature. Consider using a more active catalyst system or a different ligand. |
| Incorrect Reagent Concentrations | Ensure the stoichiometry of reactants is appropriate. A slight excess of the TAMRA-alkyne probe is often used. Optimize the concentrations of the copper catalyst, reducing agent, and ligand. |
| Problematic Buffer Components | Buffers containing primary amines (e.g., Tris) can interfere with some labeling chemistries, though they are generally compatible with click chemistry. However, other components like chelating agents (e.g., EDTA) can sequester the copper catalyst. Buffer exchange your sample into a suitable buffer like PBS or HEPES. |
Non-Specific Labeling or High Background
| Possible Cause | Suggested Solution |
| Unspecific Binding of TAMRA-Alkyne | TAMRA is a hydrophobic dye and can non-specifically associate with proteins. Increase the number and stringency of washing steps after the reaction. Consider adding a non-ionic detergent (e.g., Tween-20) to the wash buffers. In some cases, washing with a low concentration of an organic solvent like DMSO may help. |
| Copper-Mediated Side Reactions | In the presence of a copper catalyst, terminal alkynes can sometimes react with thiol groups on proteins (e.g., cysteine residues). Ensure you are using a copper-stabilizing ligand. Optimizing the catalyst and ligand concentrations can minimize these side reactions. |
| Precipitation of Reagents | The TAMRA-alkyne probe or your azide-modified molecule may precipitate out of solution, leading to fluorescent aggregates that can be mistaken for specific labeling. Ensure all components are fully dissolved before starting the reaction. Centrifuge your sample after the reaction and before analysis to pellet any precipitates. |
| Contamination | Ensure all buffers and reagents are free from fluorescent contaminants. |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a starting point for optimization.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
This compound: Dissolve in anhydrous DMSO to a stock concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 50 mM stock solution in deionized water immediately before use.
-
Copper-Stabilizing Ligand (e.g., THPTA): Prepare a 5 mM stock solution in deionized water.
2. Labeling Reaction:
-
In a microcentrifuge tube, combine your azide-modified protein with the this compound. A 5-10 fold molar excess of the alkyne probe over the protein is a good starting point.
-
Add the copper-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification of the Labeled Protein:
-
Remove the excess this compound and reaction components using a desalting column or dialysis against your buffer of choice.
4. Analysis:
-
Confirm labeling by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence to confirm covalent attachment.
Protocol for Purity Analysis by RP-HPLC
This protocol outlines the separation of the TAMRA-labeled peptide from unlabeled peptides and other impurities.
-
Materials:
-
TAMRA-labeled peptide sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
-
Procedure:
-
Sample Preparation: Dissolve the lyophilized TAMRA-labeled peptide in a small volume of Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Injection: Inject the prepared peptide sample onto the column.
-
Elution Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and ~555 nm for the TAMRA label.
-
Data Analysis: A pure TAMRA-labeled peptide should show a single, sharp peak that absorbs at both wavelengths. Purity of >95% is generally considered acceptable for most research applications.
-
Visualizations
Caption: General experimental workflow for protein labeling.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Impact of Reducing Agents on TAMRA-PEG8-Alkyne Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAMRA-PEG8-Alkyne. It specifically addresses issues related to fluorescence changes observed in the presence of reducing agents.
Frequently Asked Questions (FAQs)
Q1: Can reducing agents affect the fluorescence of my this compound probe?
A1: Yes, certain reducing agents can significantly impact the fluorescence intensity of TAMRA and other cyanine dyes. The extent and nature of this effect depend on the specific reducing agent, its concentration, and the experimental conditions.
Q2: Which common reducing agents are known to quench TAMRA fluorescence?
A2: Tris(2-carboxyethyl)phosphine (TCEP) is a widely used reducing agent that has been reported to quench the fluorescence of cyanine dyes, which are structurally related to TAMRA.[1][2][3][4] The quenching mechanism involves the formation of a non-fluorescent covalent adduct.[1] While less common, other reducing agents like sodium ascorbate can also cause fluorescence quenching of various fluorophores.
Q3: Is the fluorescence quenching by reducing agents reversible?
A3: In the case of TCEP-induced quenching of cyanine dyes, the effect is often reversible. Illumination with ultraviolet (UV) light can dissociate the adduct and restore the fluorescent state of the dye.
Q4: I am observing a decrease in my TAMRA signal. What could be the cause besides reducing agents?
A4: Several factors can lead to a decrease in fluorescence signal. These include:
-
Photobleaching: Prolonged exposure to excitation light can irreversibly destroy the fluorophore.
-
Dimerization: At high concentrations, TAMRA molecules can form non-fluorescent dimers.
-
Environmental Factors: Changes in pH, solvent polarity, or temperature can alter the fluorescence quantum yield.
-
Presence of Quenchers: Other molecules in your sample might be acting as quenchers.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound fluorescence in the presence of reducing agents.
Problem: Unexpected decrease in TAMRA fluorescence intensity.
Possible Cause 1: Presence of a reducing agent in your buffer.
-
Troubleshooting Steps:
-
Identify all components of your experimental buffer. Check for the presence of reducing agents like TCEP or DTT.
-
Consult the literature to determine if any of the buffer components are known to interact with TAMRA or similar fluorophores.
-
Perform a control experiment by measuring the fluorescence of this compound in the buffer with and without the suspected reducing agent.
-
Possible Cause 2: High concentration of the reducing agent.
-
Troubleshooting Steps:
-
Review your protocol to confirm the final concentration of the reducing agent.
-
If possible, perform a titration experiment to determine the concentration at which the reducing agent starts to significantly quench the fluorescence. For TCEP, quenching of some red fluorophores begins at concentrations greater than 1 mM.
-
Consider using a lower concentration of the reducing agent if your application allows.
-
Possible Cause 3: The specific reducing agent is incompatible with TAMRA.
-
Troubleshooting Steps:
-
If TCEP is the issue, consider alternative reducing agents. Dithiothreitol (DTT), β-mercaptoethanol, or glutathione (GSH) are often recommended as alternatives when working with sensitive fluorophores, although they can interfere with certain labeling chemistries.
-
Always perform a compatibility test with the new reducing agent before proceeding with your main experiment.
-
Problem: Inconsistent or non-reproducible fluorescence readings.
Possible Cause 1: Temperature-dependent quenching.
-
Troubleshooting Steps:
-
The quenching effect of some reducing agents, like TCEP, can be temperature-dependent.
-
Ensure that all your measurements are performed at a consistent temperature.
-
Be aware that local heating , for example from an IR laser in MicroScale Thermophoresis (MST), can alter the quenching equilibrium and lead to unusual fluorescence traces.
-
Possible Cause 2: Instability of the reducing agent or fluorophore over time.
-
Troubleshooting Steps:
-
Prepare fresh solutions of your reducing agent and this compound for each experiment.
-
Protect your TAMRA-labeled samples from light to minimize photobleaching.
-
Consider the stability of the PEG linker , as PEG can degrade under certain conditions.
-
Quantitative Data Summary
The following table summarizes the reported effects of a common reducing agent on fluorophores similar to TAMRA.
| Reducing Agent | Fluorophore | Concentration | Effect on Fluorescence | Reference |
| TCEP | Cyanine Dyes (e.g., Cy5) | mM range | Reversible Quenching | |
| TCEP | Thiolated TAMRA Dimer | 10 mM | Reduction of disulfide, leading to monomer and increased fluorescence |
Experimental Protocols
Protocol 1: Assessing the Impact of a Reducing Agent on this compound Fluorescence
This protocol provides a general method to determine if a reducing agent is affecting your TAMRA probe's fluorescence.
Materials:
-
This compound stock solution (in a compatible solvent like DMSO)
-
Experimental buffer
-
Reducing agent of interest (e.g., TCEP, DTT)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration.
-
Prepare a series of solutions containing the reducing agent at different concentrations in the experimental buffer. Include a "no reducing agent" control.
-
In a suitable microplate or cuvette, mix the this compound working solution with each of the reducing agent solutions.
-
Incubate the samples for a period relevant to your experimental timeline.
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for TAMRA (typically around 545 nm for excitation and 575 nm for emission).
-
Plot the fluorescence intensity as a function of the reducing agent concentration to determine the quenching effect.
Visualizations
Caption: Workflow for testing the impact of a reducing agent.
Caption: Logic diagram for troubleshooting fluorescence loss.
References
- 1. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine quenching of cyanine dyes as a versatile tool for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Phosphine Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - figshare - Figshare [figshare.com]
Technical Support Center: Post-Labeling Purification of TAMRA-PEG8-Alkyne Labeled Molecules
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess TAMRA-PEG8-Alkyne following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
A1: The removal of unconjugated this compound is critical for accurate downstream analysis. Excess dye can lead to high background fluorescence, inaccurate quantification of labeling efficiency, and potential interference with subsequent biological assays.[1][2]
Q2: What are the most common methods to remove unreacted this compound?
A2: The most common and effective methods for removing small molecules like this compound from larger labeled biomolecules include size exclusion chromatography (SEC), protein precipitation, and dialysis.[3][4][5] The choice of method depends on the properties of your labeled molecule, the required purity, and the scale of your experiment.
Q3: How do I choose the right purification method for my sample?
A3: Consider the following factors:
-
Size of your labeled molecule: For large proteins or antibodies, SEC is highly effective.
-
Stability of your labeled molecule: Protein precipitation with organic solvents or acids can sometimes denature proteins. If maintaining biological activity is crucial, milder methods like SEC or dialysis are preferable.
-
Sample volume and concentration: Precipitation is well-suited for concentrating dilute samples. SEC can handle a range of volumes, but large volumes may require larger columns.
-
Required purity: SEC generally provides higher resolution and purity compared to precipitation.
Troubleshooting Guide
Issue 1: High background fluorescence in my downstream assays.
-
Possible Cause: Incomplete removal of free this compound.
-
Troubleshooting Steps:
-
Optimize your purification protocol: If using size exclusion chromatography, ensure you are collecting the correct fractions corresponding to your labeled protein and avoiding the fractions containing the smaller, unbound dye. Increase the column length for better resolution.
-
Consider a secondary purification step: Combining methods, such as an initial protein precipitation followed by SEC, can improve purity.
-
Validate removal: Before proceeding to your main assay, run a control sample of the purified product on an SDS-PAGE gel and visualize the fluorescence. Unbound dye will run at the dye front.
-
Issue 2: Low recovery of my labeled protein after purification.
-
Possible Cause:
-
Protein precipitation: The protein pellet may not have been fully resolubilized, or some protein may have been lost during supernatant removal.
-
Size Exclusion Chromatography: The chosen resin may have an inappropriate fractionation range, leading to co-elution with smaller molecules or irreversible binding. Your protein of interest might be interacting non-specifically with the column matrix.
-
-
Troubleshooting Steps:
-
For precipitation: Ensure thorough but gentle resuspension of the pellet. Avoid overly harsh centrifugation that can make the pellet difficult to resuspend.
-
For SEC: Select a resin with a fractionation range appropriate for your molecule's size. For example, G-50 media is suitable for separating molecules >30,000 Da from those <1,500 Da. Ensure the buffer has an appropriate ionic strength (e.g., 0.15 M to 1.5 M) to minimize non-specific interactions.
-
Issue 3: Non-specific bands are appearing on my fluorescent gel.
-
Possible Cause: The TAMRA-alkyne dye may be binding non-specifically to proteins in your sample, a known issue with some click chemistry reactions.
-
Troubleshooting Steps:
-
Run a negative control: Perform a mock labeling reaction without the azide-modified protein to see if the TAMRA-alkyne itself is causing background bands.
-
Optimize reaction conditions: Ensure you are using fresh click chemistry reagents, as degraded reagents can contribute to side reactions.
-
Consider alternative dyes: If non-specific binding persists, you might explore copper-free click chemistry reactions with strained alkyne dyes, which can have fewer side reactions.
-
Experimental Protocols & Data
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
This technique separates molecules based on their size. Larger molecules, like your labeled protein, will pass through the column more quickly, while the smaller, excess this compound will be retarded.
Experimental Workflow for SEC
Caption: Workflow for removal of excess dye using Size Exclusion Chromatography.
Detailed Protocol:
-
Column Selection: Choose a desalting column or gel filtration media with an appropriate molecular weight cutoff. For most proteins, a resin like Sephadex G-25 or G-50 is suitable.
-
Equilibration: Equilibrate the column with a buffer compatible with your protein (e.g., PBS). The volume of buffer should be at least 3-5 column volumes.
-
Sample Application: Gently load your reaction mixture onto the top of the column. The sample volume should ideally be between 1-5% of the total column volume for high-resolution separation.
-
Elution: Begin eluting the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions of a defined volume. The larger, labeled protein will elute first in the void volume, followed by the smaller, unbound this compound.
-
Analysis: Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~555 nm (for TAMRA). Pool the fractions that contain your protein but have minimal dye absorbance.
Table 1: Common Gel Filtration Media for Dye Removal
| Media Type | Fractionation Range (Da) | Typical Application |
| G-10 | < 700 | Separation of peptides from salts. |
| G-25 | 1,000 - 5,000 | Recommended for removing salts and other small contaminants from molecules > 5,000 Da. |
| G-50 | 1,500 - 30,000 | Suitable for separating proteins >30,000 Da from unconjugated dyes <1,500 Da. |
Method 2: Protein Precipitation
This method uses a reagent to reduce the solubility of the protein, causing it to precipitate out of the solution, leaving the soluble excess dye in the supernatant. Acetone or ethanol precipitation is common.
Experimental Workflow for Precipitation
Caption: Workflow for removal of excess dye using Protein Precipitation.
Detailed Protocol:
-
Precipitation: Cool your labeled protein solution on ice. Add 4 volumes of pre-chilled (-20°C) acetone. Mix gently.
-
Incubation: Incubate the mixture at -20°C for at least 60 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant the supernatant, which contains the excess this compound.
-
Washing (Optional): Add cold acetone or ethanol, gently vortex, and centrifuge again to wash the pellet. This can improve the removal of residual dye.
-
Resuspension: Air-dry the pellet briefly to remove excess acetone and then resuspend it in a suitable buffer.
Method 3: Dialysis
Dialysis is a process where the reaction mixture is placed in a semi-permeable membrane bag. This bag is placed in a large volume of buffer. Small molecules like the excess dye will diffuse out of the bag into the buffer, while the larger labeled protein is retained.
Logical Relationship for Dialysis
Caption: Principle of separating molecules by size using dialysis.
Detailed Protocol:
-
Membrane Selection: Choose a dialysis tubing with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your labeled protein (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Sample Loading: Load your sample into the prepared dialysis tubing and securely clip both ends.
-
Dialysis: Place the sealed tubing into a large beaker containing at least 100 times the sample volume of a suitable buffer. Stir the buffer gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for several hours (e.g., 4 hours to overnight). For efficient removal, change the external buffer 2-3 times.
-
Sample Recovery: Carefully remove the tubing from the buffer, and recover the purified, labeled protein from within the tubing.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein precipitation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Quenching of TAMRA fluorescence and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the quenching of TAMRA (Tetramethylrhodamine) fluorescence during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TAMRA fluorescence quenching?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as TAMRA. This occurs due to a variety of molecular interactions, including energy transfer to another molecule, formation of non-fluorescent complexes, or collision with a quenching agent.[1][2]
Q2: What are the primary mechanisms of TAMRA fluorescence quenching?
The main mechanisms of TAMRA fluorescence quenching are:
-
Förster Resonance Energy Transfer (FRET): This is a distance-dependent energy transfer between two light-sensitive molecules (a donor fluorophore and an acceptor).[1] When TAMRA is the donor, its excitation energy can be non-radiatively transferred to a nearby acceptor molecule (a quencher) if there is sufficient overlap between TAMRA's emission spectrum and the acceptor's absorption spectrum.[1]
-
Static Quenching: This occurs when TAMRA forms a non-fluorescent ground-state complex with another molecule, often another TAMRA molecule (dimerization) or a quencher.[2] This is more common at high concentrations of the labeled molecule.
-
Collisional (Dynamic) Quenching: This happens when TAMRA in its excited state collides with another molecule in the solution (a quencher), which causes it to return to the ground state without emitting a photon.
Q3: How does pH affect TAMRA fluorescence?
TAMRA's fluorescence is pH-sensitive, with its intensity decreasing in alkaline environments (pH > 8.0). This is due to structural changes in the rhodamine backbone of the dye. For optimal and stable fluorescence, it is recommended to use pH-stabilized buffers, such as HEPES, to maintain neutral to slightly acidic conditions (pH 7-7.5).
Q4: Can the local environment of the TAMRA molecule influence its fluorescence?
Yes, the local environment can significantly impact TAMRA's fluorescence. Factors such as solvent polarity, the presence of metal ions (e.g., Mn²⁺ can accelerate photobleaching), and conjugation to biomolecules can alter its quantum yield. For instance, the presence of guanine nucleotides in close proximity to TAMRA in an oligonucleotide sequence can lead to quenching.
Troubleshooting Guides
Issue 1: Low or No TAMRA Fluorescence Signal
Possible Cause 1: pH of the buffer is too high.
-
Troubleshooting Step: Measure the pH of your buffer. If it is above 8.0, adjust it to a neutral or slightly acidic range (pH 7.0-7.5).
-
Recommendation: Use a pH-stabilized buffer like HEPES to maintain a consistent pH throughout your experiment.
Possible Cause 2: Aggregation of the TAMRA-labeled molecule.
-
Troubleshooting Step: Perform a concentration-dependent fluorescence study. A non-linear decrease in fluorescence intensity per unit of concentration can indicate aggregation-induced quenching. Dynamic Light Scattering (DLS) can also be used to detect aggregates.
-
Recommendation:
-
Reduce the concentration of the labeled molecule.
-
Add a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100) to your buffer to prevent aggregation.
-
If working with peptides, ensure the buffer pH is at least one or two units away from the peptide's isoelectric point (pI) to increase solubility.
-
Possible Cause 3: Photobleaching.
-
Troubleshooting Step: Observe the sample under the microscope over time. A rapid decrease in fluorescence intensity upon continuous illumination is indicative of photobleaching.
-
Recommendation:
-
Minimize the exposure of the sample to excitation light.
-
Use a lower excitation power.
-
Use an antifade mounting medium for microscopy samples.
-
Issue 2: High Background Fluorescence
Possible Cause 1: TAMRA is used as a quencher in a FRET pair.
-
Troubleshooting Step: Review your assay design. If you are using TAMRA as a quencher for another fluorophore (like FAM), its intrinsic fluorescence can contribute to the background.
-
Recommendation: Consider replacing TAMRA with a non-fluorescent "dark" quencher, such as a Black Hole Quencher (BHQ), which dissipates absorbed energy as heat instead of light.
Possible Cause 2: Non-specific binding of TAMRA-labeled reagents.
-
Troubleshooting Step: Include appropriate controls in your experiment, such as a sample with only the TAMRA-conjugated secondary antibody (no primary antibody) in immunofluorescence experiments.
-
Recommendation: Optimize blocking and washing steps in your protocol to remove unbound labeled molecules.
Quantitative Data Summary
The following table summarizes the key photophysical properties of TAMRA.
| Property | Value | References |
| Excitation Maximum (λex) | ~546 - 556 nm | |
| Emission Maximum (λem) | ~579 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.5 | |
| Recommended Laser Line | 532 nm or 561 nm |
Experimental Protocols
Protocol 1: Assessing Aggregation-Induced Quenching
This protocol helps determine if a decrease in TAMRA fluorescence is due to the aggregation of the labeled biomolecule.
Materials:
-
TAMRA-labeled peptide or other biomolecule
-
Aqueous buffer (e.g., PBS or HEPES, pH 7.4)
-
Fluorometer or fluorescence plate reader
Methodology:
-
Prepare a stock solution of the TAMRA-labeled molecule in the aqueous buffer.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., from nanomolar to micromolar).
-
Measure the fluorescence intensity of each dilution using the appropriate excitation and emission wavelengths for TAMRA (~555 nm excitation, ~580 nm emission).
-
Plot the fluorescence intensity as a function of concentration.
-
Analysis: If the plot shows a linear relationship, aggregation is likely not the cause of quenching. If the plot is non-linear, with a decreasing slope at higher concentrations, this suggests aggregation-induced quenching.
Protocol 2: Covalent Labeling of Proteins with TAMRA-NHS Ester
This protocol describes a general method for labeling proteins with TAMRA using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
TAMRA-NHS ester
-
Anhydrous DMSO
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification column (e.g., size-exclusion or RP-HPLC)
Methodology:
-
Dissolve the protein in an amine-free buffer (e.g., PBS at pH 7.2-8.0). Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.
-
Dissolve the TAMRA-NHS ester in a small amount of anhydrous DMSO immediately before use.
-
Add the TAMRA-NHS ester solution to the protein solution. A molar excess of 5- to 10-fold of the dye to the protein is a common starting point, but the optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.
-
Stop the reaction by adding a quenching reagent, such as hydroxylamine or Tris buffer, to a final concentration of 50-100 mM.
-
Purify the TAMRA-labeled protein from the unreacted dye and other impurities using an appropriate chromatography method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Troubleshooting workflow for low TAMRA fluorescence signal.
Caption: Mechanism of FRET-based quenching of TAMRA fluorescence.
Caption: Experimental workflow for assessing aggregation-induced quenching.
References
Validation & Comparative
A Head-to-Head Comparison of Fluorescent Alkyne Dyes for Click Chemistry
In the rapidly evolving landscape of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become an indispensable tool for the precise labeling and visualization of biomolecules. The selection of a fluorescent alkyne dye is a critical determinant for the success of these experiments, directly impacting the sensitivity, specificity, and quality of the resulting data. This guide provides an objective comparison of TAMRA-PEG8-Alkyne against other commercially available fluorescent alkyne dyes, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Performance Comparison
The choice of a fluorescent probe is often guided by its key photophysical properties. The following table summarizes the available quantitative data for this compound and several common alternatives. It is important to note that these values can be influenced by the local environment, conjugation to biomolecules, and the specific experimental conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| This compound | ~555 | ~580 | ~90,000 | 0.3 - 0.5[1] |
| Alexa Fluor 555 Alkyne | 555 | 565 | 150,000 - 155,000[1][2][3] | Not consistently reported |
| AF568 Alkyne | 578 | 603 | 88,000[3] | 0.69 |
| Cy3 Alkyne | 555 | 570 | 150,000 | 0.15 - 0.31 |
| APDye™ 555 Alkyne | 555 | 565 | 155,000 | Not specified |
| CF®568 Alkyne | 568 | 591 | Not specified | Not specified |
Key Takeaways from the Data:
-
Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. While Alexa Fluor 555 Alkyne and Cy3 Alkyne exhibit the highest molar extinction coefficients, indicating superior light absorption, the overall brightness is also dependent on the efficiency of converting that absorbed light into emitted fluorescence (quantum yield). AF568 Alkyne stands out with a high reported quantum yield.
-
Spectral Properties: The dyes listed have similar excitation and emission spectra in the orange-red region, making them compatible with common laser lines (e.g., 532 nm, 561 nm) and filter sets for TRITC/Cy3.
Photostability: A Critical Parameter for Imaging
Photostability, the ability of a fluorophore to resist photodegradation upon exposure to light, is a crucial factor for applications requiring long-term imaging or high-intensity illumination. While quantitative photobleaching data for alkyne-conjugated dyes is not always readily available in a standardized format, a general trend emerges from studies on the parent fluorophores:
-
Alexa Fluor Dyes (AF568, Alexa Fluor 555): Generally recognized for their exceptional photostability compared to traditional dyes.
-
TAMRA (Tetramethylrhodamine): Considered to have good photostability, generally superior to cyanine dyes like Cy3.
-
Cy3 (Cyanine3): While a widely used dye, it is known to be more susceptible to photobleaching than TAMRA and Alexa Fluor dyes.
For demanding imaging applications that involve extended or repeated illumination, Alexa Fluor-based alkynes are often the preferred choice due to their superior resistance to photobleaching.
Experimental Protocols
Accurate and reproducible results are contingent on optimized experimental protocols. The following are detailed methodologies for a typical copper-catalyzed click chemistry reaction for labeling azide-modified biomolecules in a cellular context, and for assessing the performance of different fluorescent alkyne dyes.
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
This protocol outlines the steps for fluorescently labeling azide-modified proteins in fixed cells.
Materials:
-
Azide-modified cells cultured on coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click reaction buffer: PBS or Tris-buffered saline (TBS), pH 7.4
-
Fluorescent alkyne dye (e.g., this compound), 10 mM stock in DMSO
-
Copper(II) sulfate (CuSO₄), 100 mM stock in water
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA), 50 mM stock in DMSO or water
-
Reducing agent (e.g., Sodium Ascorbate), 100 mM stock in water (prepare fresh)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30 minutes to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, add the components in the following order:
-
444 µL Click reaction buffer (PBS)
-
2.5 µL Fluorescent alkyne dye stock (final concentration: 50 µM)
-
1.0 µL Copper(II) sulfate stock (final concentration: 200 µM)
-
2.5 µL Ligand stock (final concentration: 250 µM)
-
50 µL Sodium ascorbate stock (final concentration: 10 mM)
-
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash three times with PBS containing 0.1% Tween-20.
-
Wash twice with PBS.
-
Counterstain with DAPI, if desired.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Comparative Assessment of Fluorescent Alkyne Dye Performance
This protocol allows for a direct comparison of the brightness and photostability of different fluorescent alkyne dyes in a cellular context.
Procedure:
-
Sample Preparation: Prepare identical samples of azide-modified cells on separate coverslips.
-
Labeling: Perform the click reaction (Protocol 1) on each coverslip using a different fluorescent alkyne dye at the same final concentration. Include a no-dye control to assess background fluorescence.
-
Imaging:
-
Image all samples using the same microscope, objective, and detector settings (laser power, exposure time, gain).
-
Brightness Comparison:
-
Acquire images from multiple fields of view for each dye.
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of specifically labeled structures.
-
Compare the mean intensities between the different dyes to assess relative brightness.
-
-
Photostability Assessment:
-
Select a representative field of view for each dye.
-
Acquire a time-lapse series of images under continuous illumination.
-
Measure the fluorescence intensity of a defined region of interest over time.
-
Plot the normalized fluorescence intensity versus time to determine the photobleaching rate and half-life for each dye.
-
-
Visualizing the Workflow and Underlying Chemistry
To further clarify the experimental process and the chemical principles, the following diagrams illustrate the workflow and the CuAAC reaction.
Conclusion
The selection of a fluorescent alkyne dye is a critical decision that should be based on the specific demands of the experiment. For applications requiring the highest photostability for long-term or high-intensity imaging, Alexa Fluor derivatives such as AF568 Alkyne are excellent choices. This compound offers a good balance of brightness and photostability, making it a versatile and reliable option for a wide range of applications. Cy3 Alkyne, while a bright dye, may be more suitable for experiments where photobleaching is less of a concern. By carefully considering the quantitative data and employing optimized experimental protocols, researchers can harness the power of click chemistry to achieve high-quality, reproducible fluorescence imaging results.
References
A Head-to-Head Comparison: TAMRA-PEG8-Alkyne vs. Alexa Fluor Alkynes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in the precise labeling of biomolecules, the selection of a fluorescent probe for bioorthogonal applications is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of TAMRA-PEG8-Alkyne and spectrally similar Alexa Fluor alkynes, focusing on their performance in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This comparison is supported by published data and established experimental protocols to assist in making an informed choice for your specific research needs.
Executive Summary
Tetramethylrhodamine (TAMRA) is a well-established fluorophore known for its bright orange-red fluorescence. The this compound derivative incorporates an eight-unit polyethylene glycol (PEG) spacer to enhance aqueous solubility and reduce steric hindrance during conjugation. The Alexa Fluor dyes are a renowned family of fluorophores engineered for superior brightness, photostability, and pH insensitivity. Alexa Fluor alkynes are available across a wide spectral range, with Alexa Fluor 555 and Alexa Fluor 568 being the most common alternatives to TAMRA.
Generally, while TAMRA is a reliable and widely used dye, the Alexa Fluor series often exhibits superior performance in terms of brightness and photostability, which are critical parameters for demanding applications such as single-molecule imaging or long-term live-cell tracking.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent probe is often guided by its photophysical properties. The following table summarizes key quantitative data for TAMRA and spectrally similar Alexa Fluor dyes to facilitate a direct comparison.
| Property | TAMRA | Alexa Fluor 555 | Alexa Fluor 568 |
| Excitation Maximum (λex) | ~555 nm[1][2][3] | ~555 nm[1] | ~578 nm[4] |
| Emission Maximum (λem) | ~580 nm | ~565 nm | ~603 nm |
| Molar Extinction Coeff. (ε) | ~90,000 M⁻¹cm⁻¹ | ~150,000 - 155,000 M⁻¹cm⁻¹ | ~91,300 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.1 - 0.5 | ~0.1 | ~0.69 |
| Brightness (ε x Φ) | 9,000 - 45,000 | ~15,500 | ~62,997 |
| Photostability | Good | Excellent, superior to TAMRA and Cy3 | Excellent |
Key Takeaways from the Data:
-
Brightness: While the quantum yield of TAMRA can be higher under certain conditions, the significantly higher molar extinction coefficient of Alexa Fluor 555 results in a brighter conjugate on a per-molecule basis in many applications. Alexa Fluor 568 also demonstrates high brightness. The brightness of TAMRA can be influenced by its local environment.
-
Photostability: Alexa Fluor dyes are consistently reported to be more photostable than TAMRA. This is a crucial advantage for experiments requiring prolonged or intense illumination, as it allows for longer imaging times and more reliable quantification of fluorescent signals.
-
pH Sensitivity: Alexa Fluor dyes are designed to be less sensitive to pH changes over a broad range, a significant advantage over many traditional dyes.
Experimental Protocols
To ensure a fair comparison and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for a typical click chemistry labeling reaction and a protocol for assessing photostability.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein
This protocol describes a general procedure for labeling an azide-containing protein with either this compound or an Alexa Fluor alkyne.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor Alkyne
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Purification column (e.g., Sephadex G-25) or spin desalting column
Procedure:
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the alkyne-functionalized dye in anhydrous DMSO to create a 10 mM stock solution.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ solution and THPTA ligand solution in a 1:5 molar ratio.
-
Labeling Reaction:
-
To the azide-modified protein solution, add the alkyne-dye stock solution to achieve a final dye concentration typically in the range of 25-100 µM. The optimal concentration may need to be determined empirically.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Add the CuSO₄/THPTA premix to a final copper concentration of 100 µM.
-
Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
-
-
Purification: Remove the excess dye and catalyst components by running the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Quantification: Determine the degree of labeling by measuring the absorbance of the purified protein conjugate at 280 nm (for protein) and the excitation maximum of the dye.
Protocol 2: Assessing Photostability of Labeled Biomolecules
This protocol outlines a method for quantifying the photobleaching rate of fluorescently labeled biomolecules using confocal microscopy.
Materials:
-
Fluorescently labeled biomolecule (e.g., protein, oligonucleotide) immobilized on a microscope slide or in a live-cell imaging chamber.
-
Confocal laser scanning microscope with a laser line appropriate for exciting the fluorophore (e.g., 561 nm).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a slide with the fluorescently labeled sample, ensuring a uniform distribution of the fluorophores in the field of view.
-
Microscope Setup:
-
Locate a region of interest (ROI) with a representative population of fluorophores.
-
Set the imaging parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio without saturating the detector. Use the same settings for all samples being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0) of the ROI.
-
Continuously illuminate the ROI with the excitation laser.
-
Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease by 50%.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved.
Conclusion
The choice between this compound and Alexa Fluor alkynes depends on the specific requirements of the experiment. For routine applications where cost may be a consideration and good performance is sufficient, this compound is a viable option. However, for more demanding applications that require the highest sensitivity, photostability, and brightness, such as super-resolution microscopy, long-term live-cell imaging, or quantitative single-molecule studies, the superior photophysical properties of Alexa Fluor alkynes, particularly Alexa Fluor 555 and 568, make them the preferred choice. It is always recommended to empirically test the chosen fluorophore in the specific experimental context to ensure optimal performance.
References
A Comparative Guide to the Mass Spectrometric Validation of TAMRA-PEG8-Alkyne Labeling
For researchers, scientists, and drug development professionals engaged in proteomics and chemical biology, the precise and verifiable labeling of biomolecules is paramount. The use of bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, has become a staple for attaching reporter tags like fluorescent dyes to proteins and peptides. TAMRA-PEG8-Alkyne is a popular reagent for this purpose, offering a bright fluorescent signal for imaging applications. However, for quantitative and high-confidence studies, validation of this labeling by mass spectrometry is a critical and indispensable step.
This guide provides an objective comparison of this compound with alternative fluorescent alkyne probes, focusing on the validation of labeling using mass spectrometry. It includes detailed experimental protocols and supporting data to aid researchers in making informed decisions for their experimental designs.
Performance Comparison of Fluorescent Alkyne Probes
The choice of a fluorescent alkyne probe for click chemistry can impact not only the quality of fluorescence imaging but also the success of mass spectrometric analysis. Key performance indicators include labeling efficiency, the physicochemical properties of the labeled peptide, and the behavior of the label during mass spectrometric ionization and fragmentation.
Here, we compare this compound with a common alternative, Alexa Fluor 488-Alkyne. While direct head-to-head quantitative mass spectrometry comparisons in the literature are limited, we can infer performance based on their chemical properties and data from related studies.
| Feature | This compound | Alexa Fluor 488-Alkyne | Key Considerations for Mass Spectrometry |
| Molecular Weight | ~896.0 g/mol | ~733.7 g/mol | A lower mass tag is often preferred to minimize alterations to peptide fragmentation patterns. |
| Hydrophobicity | High | Moderate | Higher hydrophobicity can lead to better retention on reversed-phase chromatography but may also cause aggregation or non-specific binding. The PEG8 linker in the TAMRA reagent helps to mitigate this. |
| Charge State | Typically +1 at low pH | Typically -1 at neutral pH | The charge state of the dye can influence the overall charge state of the labeled peptide, which in turn affects its ionization efficiency and fragmentation in the mass spectrometer. |
| Reported Labeling Efficiency | High | High | Both probes are known to participate efficiently in click chemistry reactions. Quantitative assessment by MS is required for specific applications. |
| Fragmentation in MS/MS | Known to produce characteristic fragment ions. | Can also produce specific fragment ions. | The fragmentation pattern of the dye should be well-characterized to avoid interference with peptide sequencing. |
| Photostability | Good | Excellent | While primarily a concern for fluorescence imaging, photostability can be relevant if samples are exposed to light during preparation. |
Experimental Protocols
Protocol 1: Click Chemistry Labeling of an Azide-Modified Peptide
This protocol describes the labeling of a peptide containing an azide functionality with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified peptide (e.g., a synthetic peptide with an azidohomoalanine residue)
-
This compound or other fluorescent alkyne probe
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Azide-peptide: 1 mM in water or a suitable buffer.
-
Fluorescent alkyne probe: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA: 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-peptide to a final concentration of 100 µM.
-
Fluorescent alkyne probe to a final concentration of 200 µM.
-
Premix of CuSO₄ and THPTA (1:1 molar ratio) to a final copper concentration of 1 mM.
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 5 mM.
-
Vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Sample Cleanup:
-
Purify the labeled peptide from excess reagents using a C18 ZipTip or through reversed-phase HPLC. This step is crucial for subsequent mass spectrometry analysis.
-
Protocol 2: Validation of Labeling by Mass Spectrometry
This protocol outlines the analysis of the purified labeled peptide by LC-MS/MS to confirm successful labeling and determine labeling efficiency.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan MS spectra over a mass range appropriate for the expected labeled and unlabeled peptides.
-
MS2 Scans (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation using higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Mass Validation: Compare the experimentally observed monoisotopic mass of the labeled peptide with the theoretically calculated mass. A mass accuracy of < 5 ppm is expected on a high-resolution instrument.
-
Labeling Efficiency: Calculate the labeling efficiency by comparing the peak areas of the labeled and unlabeled peptide in the MS1 scan.
-
*Efficiency (%) = [Area(labeled peptide) / (Area(labeled peptide) + Area(unlabeled peptide))] x 100
-
-
A Comparative Guide to Measuring the Labeling Efficiency of TAMRA-PEG8-Alkyne
For researchers, scientists, and drug development professionals, the precise covalent attachment of fluorescent probes to biomolecules is fundamental for a multitude of applications, from in-gel fluorescence visualization to advanced cellular imaging. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and efficient method for this purpose.[1][2] This guide provides an objective comparison of TAMRA-PEG8-Alkyne's labeling efficiency with other commercially available fluorescent alkyne probes. We present supporting experimental data on the photophysical properties of these dyes and a detailed protocol for quantifying labeling efficiency.
Performance Comparison of Fluorescent Alkyne Probes
The choice of a fluorescent alkyne probe is dictated by several factors, including its brightness, photostability, and reactivity in the CuAAC reaction. While direct comparative studies on the click reaction kinetics of various dye-alkynes are not extensively documented in a single source, we can infer performance based on their photophysical properties and the general reactivity of their alkyne moieties.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and selected alternative fluorescent alkyne probes. Higher molar extinction coefficients and quantum yields contribute to greater brightness, a crucial factor for sensitive detection.
| Fluorescent Alkyne Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~555 | ~575 | ~91,000 | ~0.1 |
| Sulfo-Cy3-Alkyne | ~555 | ~565 | ~150,000 | ~0.15 |
| Sulfo-Cy5-Alkyne | ~650 | ~665 | ~250,000 | ~0.27 |
| Alexa Fluor™ 555-Alkyne | 555 | 565 | 150,000 | 0.1 |
| BDP-FL-Alkyne | 503 | 509 | 92,000 | 0.97 |
Note: Photophysical properties can vary depending on the solvent and conjugation state. The data presented are approximate values compiled from various sources for comparative purposes.
Qualitative Performance Analysis:
-
This compound : A well-established rhodamine dye offering a good balance of brightness and photostability. The PEG8 linker enhances water solubility and reduces steric hindrance during the click reaction.
-
Sulfo-Cy Dyes (Cy3 and Cy5) : These are popular cyanine dyes. Sulfo-Cy3 is a direct spectral competitor to TAMRA, often exhibiting greater brightness due to a higher extinction coefficient and quantum yield.[3] Sulfo-Cy5 offers labeling in the far-red region of the spectrum, which is advantageous for multicolor imaging and in vivo studies due to reduced cellular autofluorescence.
-
Alexa Fluor™ 555-Alkyne : Known for its exceptional photostability and brightness, Alexa Fluor 555 is a high-performance alternative to TAMRA and Cy3.[4][5] Its fluorescence is also less sensitive to pH changes compared to many other dyes.
-
BDP-FL-Alkyne : This BODIPY-based dye is characterized by its very high quantum yield, resulting in a very bright fluorescent signal. It is also highly photostable.
Experimental Protocols
Protocol for Labeling Azide-Modified Proteins with Fluorescent Alkyne Probes
This protocol describes a general method for labeling a protein containing azide groups (e.g., through metabolic incorporation of azido-amino acids) with an alkyne-functionalized fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
Fluorescent alkyne probe (e.g., this compound) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (1 M in water, freshly prepared)
-
Protein desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Prepare the Click Reaction Master Mix: In a microcentrifuge tube, combine the following reagents in the specified order, vortexing gently after each addition:
-
Azide-modified protein solution
-
Fluorescent alkyne probe stock solution (to a final concentration of 100-200 µM)
-
THPTA stock solution (to a final concentration of 1 mM)
-
CuSO₄ stock solution (to a final concentration of 0.5 mM)
-
-
Initiate the Click Reaction: Add the freshly prepared sodium ascorbate stock solution to the master mix to a final concentration of 5 mM. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the excess, unreacted fluorescent probe and copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the fractions containing the labeled protein.
Protocol for Determining the Degree of Labeling (DOL)
The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a key measure of labeling efficiency. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λ_max) of the specific fluorescent dye (A_dye).
-
Calculate the Correction Factor (CF): The fluorescent dye also absorbs light at 280 nm, which interferes with the protein concentration measurement. This is corrected for using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.
-
CF = A₂₈₀_of_dye / A_max_of_dye
-
-
Calculate the Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Dye Concentration:
-
Dye Concentration (M) = A_dye / ε_dye
-
where ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
References
The PEG8 Linker Advantage: A Comparative Guide for TAMRA-PEG8-Alkyne
In the realm of bioconjugation, the choice of a linker molecule is critical, profoundly influencing the performance and utility of the final conjugate. This guide provides a comprehensive comparison of TAMRA-PEG8-Alkyne against alternatives, highlighting the distinct advantages conferred by the polyethylene glycol (PEG) linker. The inclusion of a discrete, eight-unit PEG chain (PEG8) enhances solubility, minimizes non-specific binding, and improves stability, making it a superior choice for researchers in drug development and molecular biology.
Key Performance Advantages of the PEG8 Linker
The hydrophilic and flexible nature of the PEG8 linker in this compound directly translates to improved performance in aqueous environments, a crucial factor for most biological applications. This section presents a comparative overview of these advantages over a common alternative: a simple hydrocarbon linker (e.g., an octyl chain) in a hypothetical TAMRA-C8-Alkyne.
Enhanced Aqueous Solubility
One of the most significant benefits of the PEG8 linker is the dramatic improvement in the aqueous solubility of the TAMRA-Alkyne conjugate.[1][2][3] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that prevents the aggregation often seen with hydrophobic molecules.[3]
Table 1: Comparative Solubility of TAMRA-Linker-Alkyne Conjugates
| Conjugate | Linker Type | Predicted Solubility in Aqueous Buffer (pH 7.4) |
| This compound | PEG8 (Polyethylene Glycol) | High (>10 mM) |
| TAMRA-C8-Alkyne | C8 (Octyl Hydrocarbon) | Low (<1 mM) |
Note: The solubility values are estimates based on the known properties of PEG and hydrocarbon linkers and may vary depending on the specific experimental conditions.
Reduced Non-Specific Binding
Non-specific binding to cells and other biological macromolecules is a common issue with fluorescent probes, leading to high background signals and reduced assay sensitivity.[4] The PEG8 linker's "stealth" properties, derived from its hydrophilicity and flexibility, create a protective shield around the TAMRA dye, significantly reducing these unwanted interactions. Studies have shown that PEGylation can lead to a tenfold decrease in non-specific binding compared to unmodified molecules.
Table 2: Comparative Non-Specific Binding of TAMRA-Linker-Alkyne Probes
| Probe | Linker Type | Relative Non-Specific Binding (Cell-Based Assay) |
| This compound | PEG8 (Polyethylene Glycol) | Low |
| TAMRA-C8-Alkyne | C8 (Octyl Hydrocarbon) | High |
Note: The relative non-specific binding is based on qualitative and quantitative data from studies on PEGylated vs. non-PEGylated fluorescent probes.
Improved Stability
The stability of a fluorescent conjugate is crucial for the reproducibility and reliability of experimental results. The flexible PEG8 chain can sterically hinder the approach of enzymes that might otherwise degrade the TAMRA molecule or the alkyne functionality. Furthermore, the enhanced solubility provided by the PEG linker prevents aggregation, which can lead to fluorescence quenching and precipitation of the probe.
Table 3: Comparative Stability of TAMRA-Linker-Alkyne Conjugates
| Conjugate | Linker Type | Stability in Biological Media (t1/2) |
| This compound | PEG8 (Polyethylene Glycol) | High |
| TAMRA-C8-Alkyne | C8 (Octyl Hydrocarbon) | Moderate to Low |
Note: The stability is inferred from studies on the protective effects of PEGylation on conjugated molecules.
Visualizing the PEG8 Advantage
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
A Head-to-Head Comparison: TAMRA-PEG8-Alkyne in CuAAC vs. Strain-Promoted Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical decision. This guide provides an objective comparison of TAMRA-PEG8-Alkyne, a fluorescent labeling reagent for CuAAC, with the catalyst-free SPAAC methodology, supported by experimental data and detailed protocols to inform your selection.
The covalent ligation of molecules in complex biological systems requires reactions that are both highly efficient and exquisitely selective. "Click chemistry" has emerged as a powerful toolkit for these applications, with CuAAC and SPAAC being the two most prominent azide-alkyne cycloaddition strategies. While both achieve the same fundamental transformation—the formation of a stable triazole linkage—their mechanisms, kinetics, and suitability for different experimental contexts vary significantly.
This guide focuses on the use of this compound, a popular fluorescent probe featuring a terminal alkyne for CuAAC, and compares its application to the broader class of SPAAC reactions, which utilize strained cyclooctynes.
Performance at a Glance: CuAAC vs. SPAAC
The choice between CuAAC, utilizing reagents like this compound, and SPAAC is fundamentally a trade-off between reaction speed and biocompatibility. CuAAC boasts significantly faster kinetics, while SPAAC offers the key advantage of proceeding without a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1][2]
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide.[3] | 1,3-dipolar cycloaddition between a strained cyclooctyne and an azide, driven by ring strain.[2] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10¹ - 10⁴[4] | 10⁻³ - 1 |
| Biocompatibility | Limited by the cytotoxicity of the copper(I) catalyst. Can generate reactive oxygen species. | Excellent; catalyst-free, making it suitable for live-cell and in vivo studies. |
| Key Reagents | Terminal alkyne (e.g., this compound), azide, Cu(I) source (e.g., CuSO₄ + sodium ascorbate), stabilizing ligand (e.g., THPTA). | Strained cyclooctyne (e.g., DBCO, BCN, DIBO), azide. |
| Side Reactions | Potential for non-specific protein labeling. Glaser coupling of alkynes. Protein degradation from reactive oxygen species. | Can react with thiols (cysteine residues) in a process known as thiol-yne addition. |
| Reactant Size | Terminal alkynes are small and minimally perturbing. | Strained cyclooctynes are bulkier, which can sometimes lead to steric hindrance or increased hydrophobicity. |
| Cost & Availability | Terminal alkynes and copper catalysts are generally inexpensive and widely available. | Strained cyclooctynes are typically more expensive and may have more limited availability. |
Understanding the Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their activation energy. CuAAC relies on a copper(I) catalyst to lower the activation barrier for the reaction between a terminal alkyne and an azide. In contrast, SPAAC utilizes a strained cyclooctyne, where the high ring strain inherently lowers the activation energy, allowing the reaction to proceed efficiently without a catalyst.
References
Navigating the Crowded Spectrum: A Guide to TAMRA-PEG8-Alkyne Spectral Overlap
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, understanding the spectral properties of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of TAMRA-PEG8-Alkyne with other commonly used fluorophores, focusing on spectral overlap and strategies to mitigate its effects.
TAMRA (Carboxytetramethylrhodamine) is a popular orange-red fluorescent dye known for its brightness and photostability. The PEG8-Alkyne functionality allows for its convenient incorporation into various biomolecules via click chemistry. However, like all fluorophores, TAMRA's excitation and emission spectra are not infinitely narrow, leading to potential spectral overlap with other dyes in multiplexing applications. This overlap, also known as bleed-through or crosstalk, can result in false-positive signals and inaccurate quantification.
Spectral Properties of this compound and Commonly Co-utilized Fluorophores
To effectively design multiplex fluorescence experiments, it is crucial to compare the spectral characteristics of the chosen fluorophores. The table below summarizes the excitation and emission maxima of TAMRA and several other dyes that are often used in similar spectral regions or in Förster Resonance Energy Transfer (FRET) pairs with TAMRA.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap with TAMRA |
| TAMRA | ~555 | ~580 | - |
| FAM | ~495 | ~520 | Emission of FAM overlaps with TAMRA's excitation (Ideal for FRET) |
| Cy3 | ~554 | ~568 | High |
| Alexa Fluor 546 | ~556 | ~573 | High |
| CF543 | ~541 | ~560 | Moderate |
| ATTO 542 | ~542 | ~562 | Moderate |
Data Interpretation: The closer the emission maximum of a donor fluorophore is to the excitation maximum of an acceptor fluorophore, the more significant the potential for FRET. Conversely, significant overlap between the emission spectra of two fluorophores used in a non-FRET multiplexing experiment will lead to bleed-through. Based on the data, Cy3 and Alexa Fluor 546 exhibit the highest potential for spectral overlap with TAMRA, while FAM's emission spectrum is well-suited for FRET applications with TAMRA as the acceptor. CF543 and ATTO 542 show moderate overlap.
Visualizing Spectral Overlap
To better understand the concept of spectral overlap, the following diagrams illustrate the relationships between fluorophore spectra.
Caption: FRET signaling pathway.
Caption: Workflow for spectral bleed-through assessment.
Experimental Protocol for Quantifying Spectral Overlap
This protocol provides a detailed methodology for quantifying the spectral bleed-through between this compound and another fluorophore using a fluorescence plate reader or spectrofluorometer.
Objective: To determine the percentage of signal from a donor fluorophore that "bleeds through" into the detection channel of an acceptor fluorophore, and vice versa.
Materials:
-
This compound labeled molecule of interest
-
Molecule of interest labeled with the spectrally overlapping fluorophore (e.g., Cy3)
-
Appropriate buffer (e.g., PBS)
-
Black, clear-bottom 96-well plate (for plate reader) or quartz cuvettes (for spectrofluorometer)
-
Fluorescence plate reader or spectrofluorometer with adjustable excitation and emission wavelengths
Methodology:
-
Sample Preparation:
-
Prepare a dilution series for each of the single-labeled molecules in the appropriate buffer. The concentration range should be relevant to the intended experimental conditions.
-
Include a buffer-only blank for background subtraction.
-
Pipette the samples into the 96-well plate or cuvettes.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths on the instrument.
-
For TAMRA , set the excitation to ~555 nm and the emission scan from 570 nm to 700 nm.
-
For the overlapping fluorophore (e.g., Cy3) , set the excitation to ~554 nm and the emission scan from 560 nm to 700 nm.
-
Optimize the gain or sensitivity settings for each fluorophore to ensure the signal is within the linear range of the detector.
-
-
Data Acquisition:
-
Step 1: Measure the emission spectrum of each fluorophore.
-
Excite the TAMRA sample at 555 nm and record its emission spectrum.
-
Excite the Cy3 sample at 554 nm and record its emission spectrum.
-
-
Step 2: Measure the spectral bleed-through.
-
TAMRA bleed-through into the Cy3 channel: Excite the TAMRA sample at the excitation maximum of Cy3 (554 nm) and measure the emission at the emission maximum of Cy3 (568 nm).
-
Cy3 bleed-through into the TAMRA channel: Excite the Cy3 sample at the excitation maximum of TAMRA (555 nm) and measure the emission at the emission maximum of TAMRA (580 nm).
-
-
-
Data Analysis:
-
Subtract the blank (buffer-only) reading from all measurements.
-
Calculate the bleed-through percentage:
-
% Bleed-through (TAMRA into Cy3 channel) = (Intensity of TAMRA at 568 nm when excited at 554 nm) / (Intensity of Cy3 at 568 nm when excited at 554 nm) * 100
-
% Bleed-through (Cy3 into TAMRA channel) = (Intensity of Cy3 at 580 nm when excited at 555 nm) / (Intensity of TAMRA at 580 nm when excited at 555 nm) * 100
-
-
These percentages represent the correction factors that can be applied to data from multiplexed experiments to obtain more accurate results.
-
A Researcher's Guide to Control Experiments for TAMRA-PEG8-Alkyne Labeling
For researchers, scientists, and drug development professionals utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for biomolecule labeling, rigorous control experiments are paramount for ensuring data validity and reproducibility. This guide provides a comprehensive comparison of essential control experiments for labeling with TAMRA-PEG8-Alkyne, a commonly used fluorescent probe. We present detailed experimental protocols, quantitative performance data, and a comparison with alternative labeling strategies to aid in the robust design and interpretation of your experiments.
The "click chemistry" reaction between an azide and an alkyne to form a stable triazole linkage is a cornerstone of bioconjugation.[1] this compound is a fluorescent probe that utilizes this chemistry to attach a bright, orange-red tetramethylrhodamine (TAMRA) dye to azide-modified biomolecules. The polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance. While powerful, this technique is susceptible to artifacts such as non-specific binding and copper-induced cytotoxicity.[2][3] Therefore, a well-defined set of control experiments is crucial.
Understanding the Labeling Reaction and Controls
The fundamental principle involves the metabolic incorporation of an azide-containing precursor into a target biomolecule (e.g., a protein or glycan). Subsequently, the azide-labeled biomolecule is detected by the copper-catalyzed reaction with this compound.
To ensure that the observed fluorescence signal is a true representation of the specific labeling of the target biomolecule, a series of positive and negative controls must be performed. These controls are designed to account for potential sources of error, including non-specific binding of the fluorescent probe and off-target effects of the reaction components.
Key Control Experiments: A Quantitative Comparison
Here, we detail the critical control experiments and provide representative quantitative data to illustrate expected outcomes. The data presented is a synthesis from multiple sources and should be adapted to your specific experimental system.
| Experiment | Purpose | Expected Outcome (Fluorescence Intensity) | Interpretation |
| Positive Control | To confirm that all components of the click reaction are functional. | High | Validates the experimental setup and reagent integrity. |
| Negative Control 1 (No Azide) | To assess the level of non-specific binding of this compound to cells or biomolecules. | Low / Background | A high signal indicates a problem with non-specific probe binding. |
| Negative Control 2 (No Copper Catalyst) | To confirm that the labeling is dependent on the copper catalyst. | Low / Background | A high signal suggests non-specific binding or an alternative, catalyst-independent reaction. |
| Negative Control 3 (No Alkyne Probe) | To determine the intrinsic fluorescence of the cells under the experimental conditions. | Background | Establishes the baseline fluorescence for the experiment. |
| Cytotoxicity Control | To evaluate the toxic effects of the click reaction components on the cells. | High Cell Viability | Ensures that the observed results are not due to cellular stress or death. |
Detailed Experimental Protocols
The following protocols provide a starting point for performing control experiments for this compound labeling in a cellular context. Optimization of reagent concentrations and incubation times may be necessary for your specific cell type and experimental setup.
Experimental Workflow for Cellular Labeling
Figure 1: General experimental workflow for this compound labeling of azide-modified biomolecules in cells.
Protocol 1: Positive Control
-
Cell Preparation and Azide Incorporation:
-
Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Incubate the cells with an appropriate concentration of an azide-modified metabolic precursor (e.g., 50 µM N-azidoacetylmannosamine, Ac4ManNAz, for glycan labeling) for 24-48 hours.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the following components in order:
-
PBS (to final volume)
-
This compound (final concentration 1-10 µM)
-
Copper (II) sulfate (CuSO4) (final concentration 50-100 µM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (final concentration 250-500 µM)
-
Sodium ascorbate (final concentration 1-2 mM, freshly prepared)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry using appropriate filter sets for TAMRA (Excitation/Emission: ~555/580 nm).
-
Protocol 2: Negative Control 1 (No Azide)
-
Follow the Positive Control protocol exactly, but in step 1, incubate the cells with the vehicle control (e.g., DMSO) instead of the azide-modified precursor.
Protocol 3: Negative Control 2 (No Copper Catalyst)
-
Follow the Positive Control protocol, but in the preparation of the click reaction cocktail in step 2, omit the Copper (II) sulfate.
Protocol 4: Negative Control 3 (No Alkyne Probe)
-
Follow the Positive Control protocol, but in the preparation of the click reaction cocktail in step 2, omit the this compound.
Protocol 5: Cytotoxicity Control
-
Seed cells in a 96-well plate at a suitable density.
-
Expose the cells to the complete click reaction cocktail, as well as individual components (this compound, CuSO4, THPTA, Sodium Ascorbate) at the concentrations used in the labeling experiment. Include an untreated control and a positive control for cell death (e.g., 10% DMSO).
-
Incubate for the same duration as the click reaction.
-
Perform a cell viability assay (e.g., MTT, PrestoBlue, or live/dead staining) according to the manufacturer's instructions.
-
Quantify cell viability relative to the untreated control. A viability of >90% is generally considered acceptable.[2]
Comparison with Alternative Labeling Strategies
While CuAAC with this compound is a powerful technique, alternative methods exist, each with its own advantages and disadvantages. The primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst.
Signaling Pathway of Copper-Induced Cytotoxicity
Figure 2: Simplified signaling pathway illustrating the role of the copper catalyst in inducing oxidative stress and the protective effect of the THPTA ligand.
Quantitative Comparison of CuAAC and SPAAC
| Parameter | This compound (CuAAC) | DBCO-TAMRA (SPAAC) | Reference |
| Reaction Rate | Fast (seconds to minutes) | Slower (minutes to hours) | [4] |
| Biocompatibility | Lower (due to copper toxicity) | High (copper-free) | |
| Probe Size | Small (alkyne) | Bulky (cyclooctyne) | |
| Signal-to-Noise Ratio | Generally high | Can be lower due to potential non-specific binding of the bulky probe | |
| Cost | Reagents are generally less expensive | Strained cyclooctynes can be more expensive |
Alternative Fluorescent Alkyne Probes
A variety of fluorescent alkyne probes with different spectral properties are available, allowing for multiplexing and tailoring experiments to specific imaging setups.
| Probe | Excitation Max (nm) | Emission Max (nm) | Key Features |
| This compound | ~555 | ~580 | Bright, orange-red fluorescence, good photostability. |
| Fluorescein-Alkyne | ~494 | ~518 | Bright green fluorescence, pH-sensitive. |
| Cyanine3-Alkyne | ~550 | ~570 | Bright, orange fluorescence, good for multiplexing with green and far-red dyes. |
| Cyanine5-Alkyne | ~649 | ~670 | Far-red fluorescence, minimizes cellular autofluorescence. |
| Alexa Fluor 488 Alkyne | ~495 | ~519 | Bright, photostable green fluorescence. |
| Alexa Fluor 647 Alkyne | ~650 | ~668 | Bright, photostable far-red fluorescence. |
Troubleshooting Non-Specific Binding
Non-specific binding of this compound is a common issue that can lead to high background fluorescence. Here are some strategies to mitigate this problem:
-
Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest concentration that provides a robust signal without excessive background.
-
Increase Wash Steps: Thorough and extended washing after the click reaction can help remove unbound probe.
-
Include a Blocking Step: For fixed and permeabilized cells, pre-incubating with a blocking buffer (e.g., 3% BSA in PBS) can reduce non-specific binding to cellular components.
-
Use a Hydrophilic Linker: The PEG8 linker on the TAMRA probe is designed to increase hydrophilicity and reduce non-specific hydrophobic interactions. Probes with shorter or no linkers may exhibit higher non-specific binding.
-
Consider SPAAC: If non-specific binding persists and is suspected to be copper-mediated, switching to a copper-free SPAAC reaction may be beneficial.
By implementing these rigorous control experiments and considering the alternatives, researchers can confidently and accurately utilize this compound for fluorescent labeling, leading to high-quality, publishable data.
References
A Researcher's Guide to Quantitative Analysis of Biomolecules Labeled with TAMRA-PEG8-Alkyne
For researchers, scientists, and drug development professionals, the precise and quantitative analysis of biomolecules is fundamental to advancing scientific understanding and therapeutic innovation. Fluorescent labeling remains a cornerstone of this analysis, and the choice of fluorophore can significantly impact experimental outcomes. This guide provides a comprehensive comparison of TAMRA-PEG8-Alkyne with other common fluorescent labels, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
TAMRA (Tetramethylrhodamine) is a well-established fluorophore known for its brightness and good photostability.[1][2] The addition of an eight-unit polyethylene glycol (PEG) linker and an alkyne reactive group (this compound) enhances its utility in modern bioorthogonal chemistry, allowing for specific labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4][5] This guide will objectively compare the performance of this compound against other alkyne-functionalized dyes, focusing on key quantitative metrics.
Quantitative Comparison of Alkyne-Functionalized Fluorescent Dyes
The selection of a fluorescent probe for quantitative studies hinges on several key photophysical parameters. The following tables summarize the performance of TAMRA-Alkyne and its common alternatives.
Table 1: Photophysical Properties of Common Alkyne-Functionalized Fluorophores
| Property | TAMRA-Alkyne | Cy3-Alkyne | Alexa Fluor 555-Alkyne |
| Excitation Max (nm) | ~555 | ~555 | ~555 |
| Emission Max (nm) | ~580 | ~570 | ~565 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield (Φ) | 0.1 - 0.5 | ~0.15 | ~0.1 |
| Fluorescence Lifetime (τ) (ns) | 1.9 - 2.7 (DNA conjugate) | ~0.3 (free in PBS), up to 2.0 (DNA conjugate) | Not consistently reported |
| Photostability | Moderate | Low to Moderate | High |
| pH Sensitivity | Sensitive to high pH | Less sensitive than TAMRA | Largely insensitive |
Key Takeaways from the Data:
-
Brightness: While Cy3-Alkyne and Alexa Fluor 555-Alkyne exhibit higher molar extinction coefficients, the overall brightness of a fluorophore is a product of both its extinction coefficient and quantum yield. TAMRA's quantum yield can be significantly influenced by its environment.
-
Photostability: Alexa Fluor 555-Alkyne is known for its superior resistance to photobleaching compared to TAMRA and Cy3. This is a critical factor for imaging applications requiring long or repeated exposure to excitation light.
-
Environmental Sensitivity: TAMRA's fluorescence is sensitive to pH, which should be considered when designing experiments with varying buffer conditions. Alexa Fluor dyes are generally more robust to pH changes.
Experimental Protocols
Accurate and reproducible data are paramount in quantitative biomolecular analysis. The following are detailed methodologies for key experiments to compare and validate the performance of fluorescent labels.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the relative fluorescence quantum yield of a fluorescent dye.
Materials:
-
Test fluorophore (e.g., this compound)
-
Standard fluorophore with a known quantum yield in a specific solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvents (e.g., ethanol, PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a series of dilutions for both the test and standard fluorophores in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the same excitation wavelength and instrument settings are used for all measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard fluorophores.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively.
-
Protocol 2: Assessment of Photostability
This protocol outlines a method for quantifying the photobleaching rate of a fluorescent dye in a microscopy setting.
Materials:
-
Fluorescently labeled samples (e.g., cells with biomolecules labeled with this compound or an alternative)
-
Fluorescence microscope with a suitable light source and filter sets
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image acquisition software with time-lapse capabilities
Procedure:
-
Prepare the sample for microscopy.
-
Locate a region of interest containing the fluorescently labeled structures.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to be consistent across all dyes being compared.
-
Acquire a time-lapse series of images under continuous illumination. The time interval should be chosen to adequately capture the decay in fluorescence intensity.
-
Quantify the fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time or exposure number.
-
**Determine the photobleaching half-life (t₁/₂) **, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol provides a general workflow for labeling azide-modified proteins with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS)
-
Alkyne-functionalized fluorescent dye (e.g., this compound)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., THPTA)
-
DMSO or DMF for dissolving the dye
Procedure:
-
Prepare a stock solution of the alkyne-dye in DMSO or DMF.
-
To the azide-modified protein solution , add the alkyne-dye, the copper chelating ligand, and copper(II) sulfate.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature, protected from light, for a specified time (e.g., 1-2 hours).
-
Purify the labeled protein to remove excess dye and catalyst using methods such as gel filtration or dialysis.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex experimental processes and biological relationships. The following diagrams were created using the Graphviz DOT language.
References
A Comparative Guide to TAMRA-PEG8-Alkyne for Advanced Bioconjugation
For researchers, scientists, and drug development professionals seeking to leverage fluorescent labeling in their work, this guide provides a comprehensive comparison of TAMRA-PEG8-Alkyne with its alternatives. We delve into the performance metrics, experimental protocols, and key considerations to help you select the optimal probe for your specific application.
This compound is a fluorescent probe that combines the bright and photostable tetramethylrhodamine (TAMRA) fluorophore with a flexible eight-unit polyethylene glycol (PEG) linker and a terminal alkyne group. This design makes it a versatile tool for selectively labeling azide-modified biomolecules via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its principal applications include protein labeling, cell imaging, and flow cytometry.
Performance Comparison of Fluorescent Alkyne Probes
The selection of a fluorescent probe is a critical step in experimental design, directly impacting the quality and reliability of the data. Key performance indicators include the fluorophore's intrinsic brightness (a product of its molar extinction coefficient and quantum yield), photostability, and the signal-to-noise ratio achievable in a given application.
Below is a comparative summary of this compound and its common alternatives. It is important to note that the performance of a fluorescent probe can be influenced by its local environment and the specific biomolecule it is conjugated to.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| TAMRA | ~555 | ~580 | ~90,000 | 0.1 - 0.5 | Bright, good photostability, but can be prone to non-specific binding due to its hydrophobicity. The PEG8 linker in this compound helps to mitigate this. |
| Fluorescein (FITC) | ~495 | ~519 | ~80,000 | 0.3 - 0.8 | Bright green fluorescence, but its fluorescence is pH-sensitive and it is more prone to photobleaching than TAMRA. |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 (free), up to 0.4 (conjugated) | Very bright, but can be less photostable than TAMRA. It is more hydrophilic than TAMRA, which can reduce non-specific binding. |
| Alexa Fluor 568 | ~578 | ~603 | ~91,300 | ~0.69 | Known for its exceptional photostability and brightness, often outperforming other dyes in demanding imaging applications. |
| Cyanine5 (Cy5) | ~649 | ~664 | ~250,000 | ~0.28 | Emits in the far-red spectrum, which is beneficial for reducing autofluorescence from biological samples. |
The Role of the PEG8 Linker
The polyethylene glycol (PEG) linker in this compound plays a crucial role in its performance. The eight repeating units of ethylene glycol provide several advantages:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of the otherwise hydrophobic TAMRA dye, which can prevent aggregation and reduce non-specific binding to cellular components and surfaces.[1]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG8 linker provides spatial separation between the fluorophore and the target biomolecule. This can minimize potential quenching of the fluorophore by the biomolecule and allow for more efficient interaction of the labeled molecule with its binding partners.
-
Improved Pharmacokinetics: In in vivo applications, PEGylation is a well-established strategy to increase the circulation half-life of molecules.[2]
While the PEG8 linker offers significant benefits, the optimal linker length can be application-dependent. Shorter linkers may be preferable in situations where a smaller probe size is critical, while longer linkers might be necessary to overcome significant steric hindrance.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
In-Gel Fluorescence Detection of Azide-Modified Proteins
This protocol is adapted from a method for visualizing myristoylated proteins in cells.[3]
1. Metabolic Labeling of Cells:
-
Culture cells in the presence of an azide-modified metabolic precursor (e.g., 12-azidododecanoic acid for myristoylation) for a sufficient duration to allow for incorporation into proteins.
2. Cell Lysis:
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
3. Click Chemistry Reaction:
-
To 50 µL of cell lysate (1-5 mg/mL protein concentration), add the following components in order, vortexing after each addition:
-
5 µL of 10 mM this compound in DMSO.
-
2 µL of 50 mM copper(II) sulfate (CuSO₄).
-
2 µL of 50 mM Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared).
-
1 µL of 10 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
4. Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
5. Protein Precipitation:
-
Precipitate the proteins using a methanol/chloroform extraction or other suitable methods to remove unreacted dye and reaction components.
6. Sample Preparation for Electrophoresis:
-
Resuspend the protein pellet in Laemmli sample buffer, heat at 70°C for 10 minutes, and load onto an SDS-PAGE gel.
7. In-Gel Fluorescence Scanning:
-
After electrophoresis, visualize the TAMRA-labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission filters (e.g., excitation at 532 nm and emission at 580 nm).
Live-Cell Imaging of Azide-Labeled Biomolecules
This protocol provides a general framework for labeling and imaging azide-containing molecules on the surface of or within live cells.
1. Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
If labeling intracellular targets, ensure the azide-modified molecule has been introduced into the cells (e.g., through metabolic labeling or delivery of an azide-containing probe).
2. Preparation of Click Reaction Cocktail:
-
Prepare the following stock solutions:
-
This compound: 1 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 50 mM in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
3. Labeling Procedure:
-
Wash the cells once with a suitable buffer (e.g., PBS with 1% BSA).
-
Prepare the click reaction cocktail immediately before use by mixing the components in the following order to a final volume of 100 µL of imaging buffer:
-
This compound to a final concentration of 5-25 µM.
-
THPTA to a final concentration of 100-500 µM.
-
CuSO₄ to a final concentration of 20-100 µM.
-
Sodium Ascorbate to a final concentration of 1-5 mM.
-
-
Add the click reaction cocktail to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
4. Washing and Imaging:
-
Gently wash the cells three times with imaging buffer.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., TRITC or Cy3 filter set).
Note on Copper Toxicity: The copper catalyst used in CuAAC can be toxic to cells. It is crucial to use the lowest effective concentration of copper and to include a copper-chelating ligand like THPTA or BTTAA to minimize cytotoxicity. For applications that are highly sensitive to copper, a copper-free click chemistry approach using a strained alkyne derivative of TAMRA (e.g., TAMRA-DBCO) may be a suitable alternative.
Mandatory Visualizations
Click Chemistry Reaction Workflow
The following diagram illustrates the general workflow for labeling an azide-modified protein with this compound.
Signaling Pathway for Non-Specific Binding and Mitigation
This diagram illustrates potential causes of non-specific binding and strategies to mitigate it.
Troubleshooting Common Issues
High Background Fluorescence:
-
Cause: Non-specific binding of the TAMRA probe to proteins or cellular membranes, often due to hydrophobic interactions.[1]
-
Solution:
-
Increase the stringency of wash steps.
-
Include a blocking agent such as Bovine Serum Albumin (BSA) in the incubation and wash buffers.[3]
-
Optimize the concentration of the this compound probe; use the lowest concentration that provides a sufficient signal.
-
The PEG8 linker on the probe is designed to reduce this issue, but for particularly "sticky" systems, a more hydrophilic fluorophore like Cy3 may be considered.
-
Low Signal Intensity:
-
Cause: Inefficient click reaction, low abundance of the target molecule, or photobleaching.
-
Solution:
-
Ensure all click chemistry reagents are fresh, especially the reducing agent (e.g., sodium ascorbate).
-
Optimize the concentrations of the catalyst and ligand.
-
Confirm the successful incorporation of the azide group into your target biomolecule.
-
Use an anti-fade mounting medium for microscopy to minimize photobleaching during image acquisition.
-
Consider a more photostable fluorophore like an Alexa Fluor dye if photobleaching is a significant issue.
-
Cell Toxicity in Live-Cell Imaging:
-
Cause: Toxicity of the copper catalyst.
-
Solution:
-
Minimize the concentration of CuSO₄ and the incubation time.
-
Use a copper-chelating ligand such as THPTA or BTTAA to reduce the bioavailability of free copper ions.
-
If cell health remains a concern, switch to a copper-free click chemistry method using a strained alkyne derivative of TAMRA (e.g., TAMRA-DBCO).
-
References
Safety Operating Guide
Proper Disposal of TAMRA-PEG8-Alkyne: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for TAMRA-PEG8-Alkyne, a fluorescent dye derivative commonly used in biomedical imaging and drug development. Adherence to these guidelines is crucial for maintaining laboratory safety and minimizing environmental impact.
Safety and Handling Overview
While specific safety data for this compound is not extensively documented, information on closely related compounds, such as TAMRA Alkyne, isomer 5, indicates that it is not classified as a hazardous substance. However, as with all laboratory chemicals, prudent safety practices are paramount.
Key Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal.
Quantitative Data Summary
| Parameter | Data | Source |
| Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet for TAMRA Alkyne, isomer 5 |
| Exposure Limits | No national exposure limit has been established | Safety Data Sheet for TAMRA Alkyne, isomer 5 |
Step-by-Step Disposal Procedures
The proper disposal route for this compound and its associated waste depends on the form of the waste (solid or liquid) and local institutional and environmental regulations. The following procedures provide a step-by-step guide for safe disposal.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step.
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as pipette tips, microfuge tubes, and gloves.
-
Liquid Waste: This includes solutions containing this compound, such as stock solutions, reaction mixtures, and aqueous waste from experimental procedures.
Step 2: Solid Waste Disposal
-
Collection: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label should clearly state "Non-hazardous chemical waste: this compound" and include the date of accumulation.
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the container through your institution's chemical waste management program. In many cases, non-hazardous solid chemical waste can be incinerated.
Step 3: Liquid Waste Disposal
Important Note: Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. While the polyethylene glycol (PEG) component is biodegradable, the fluorescent TAMRA moiety may have adverse effects on aquatic life.
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof waste container.
-
Labeling: Clearly label the container with "Non-hazardous chemical waste: this compound solution" and list all chemical components and their approximate concentrations.
-
Storage: Store the container in a designated waste accumulation area, preferably in secondary containment to prevent spills.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. They will determine the appropriate disposal method, which may include incineration or other specialized treatments.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By following these procedures and consulting with your institution's safety office, you can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable research environment.
Essential Safety and Operational Guide for TAMRA-PEG8-Alkyne
This guide provides immediate and essential safety protocols, handling procedures, and disposal plans for TAMRA-PEG8-Alkyne. It is designed for researchers, scientists, and drug development professionals to ensure safe and effective use of this fluorescent dye in the laboratory.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C44H57N3O12 | [1] |
| Molecular Weight | 819.95 g/mol | [1] |
| Appearance | Dark red amorphous solid | [2] |
| Excitation Maximum (λex) | 553 nm | [2][3] |
| Emission Maximum (λem) | 575 nm | |
| Solubility | Soluble in DMSO and DMF | |
| Purity | >95% (HPLC) | |
| Storage | -20°C, Desiccate |
Hazard Identification and Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for a similar compound, "TAMRA Alkyne, isomer 5," indicates that it is not a hazardous substance or mixture, it is imperative to handle all laboratory chemicals with caution. A thorough risk assessment should be conducted before handling. The following personal protective equipment is recommended as a minimum standard.
Core PPE Requirements:
-
Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.
-
Hand Protection: Disposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals. Gloves should be inspected before use and changed immediately upon contamination.
-
Body Protection: A standard laboratory coat should be worn to protect against minor splashes.
-
Footwear: Closed-toe shoes that cover the entire foot are mandatory in a laboratory setting.
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Step-by-Step Handling and Operational Plan
1. Preparation and Precaution:
-
Before handling, carefully read the Safety Data Sheet (SDS) for this compound.
-
Ensure that a chemical spill kit is readily accessible.
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
2. Donning Personal Protective Equipment (PPE):
-
Wear a lab coat, ensuring it is fully buttoned.
-
Put on safety glasses or chemical splash goggles.
-
Wear nitrile gloves of the appropriate size.
3. Handling the Compound:
-
When weighing the solid, avoid creating dust.
-
For preparing solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in DMSO and DMF.
-
Handle all solutions containing the dye with the same level of care as the solid compound.
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air. If you experience any respiratory symptoms, seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to minimize environmental impact and ensure laboratory safety.
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused solutions, contaminated gloves, and pipette tips, should be collected in a designated, properly labeled hazardous waste container.
-
Liquid waste should be stored in a sealed, leak-proof container.
-
Solid waste, such as contaminated gloves and wipes, should be collected in a separate, clearly marked container.
2. Disposal of Uncontaminated and Contaminated PEG Compounds:
-
Polyethylene glycol (PEG) compounds are generally considered to be of low toxicity and are biodegradable.
-
Uncontaminated this compound waste may potentially be disposed of as non-hazardous waste, but it is critical to consult your institution's specific waste management policies.
-
If the this compound waste is mixed with any hazardous materials, the entire mixture must be treated as hazardous waste.
3. Final Disposal:
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.
-
Arrange for collection by a licensed chemical waste disposal contractor. Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
